molecular formula C19H22N2O3 B15589508 3-Hydroxysarpagine

3-Hydroxysarpagine

Cat. No.: B15589508
M. Wt: 326.4 g/mol
InChI Key: FNKZQZYHQGWZAE-SGAXSIHGSA-N
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Description

3-Hydroxysarpagine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2-

InChI Key

FNKZQZYHQGWZAE-SGAXSIHGSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-Hydroxysarpagine: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and detailed isolation protocols for 3-hydroxysarpagine, a significant indole (B1671886) alkaloid. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is a member of the sarpagine (B1680780) group of indole alkaloids, which are predominantly found within the Apocynaceae plant family. The primary and most well-documented natural sources of this compound are species of the genus Rauwolfia.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference
Rauwolfia serpentinaApocynaceaeRoots[1]
Rauwolfia tetraphyllaApocynaceaeNot specified

Rauwolfia serpentina, commonly known as Indian snakeroot, has been a focal point of phytochemical research due to its rich and diverse alkaloid profile.[1] Similarly, Rauwolfia tetraphylla has been identified as a source of various indole alkaloids.

Biosynthesis of Sarpagine Alkaloids

The biosynthesis of sarpagine alkaloids, including this compound, follows a complex pathway originating from the primary metabolites tryptophan and secologanin. The key steps involve the formation of strictosidine (B192452), a universal precursor for monoterpenoid indole alkaloids.

The biosynthetic journey commences with the condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine synthase, to yield strictosidine. Subsequently, the glucose moiety of strictosidine is cleaved by the enzyme strictosidine glucosidase. This deglycosylation step is pivotal as it "activates" the molecule, leading to the formation of a highly reactive aglycone. This unstable intermediate then undergoes a series of enzymatic transformations, including the action of the sarpagan bridge enzyme, to form polyneuridine (B1254981) aldehyde, a key branching point in the biosynthesis of sarpagine-type alkaloids. While the precise enzymatic steps leading from polyneuridine aldehyde to this compound have not been fully elucidated, it is understood to involve subsequent hydroxylation and other modifications.

Sarpagine Alkaloid Biosynthesis Biosynthetic Pathway of Sarpagine Alkaloids Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Strictosidine_Glucosidase Strictosidine Glucosidase Strictosidine->Strictosidine_Glucosidase Reactive_Aglycone Reactive Aglycone (unstable) Strictosidine_Glucosidase->Reactive_Aglycone Sarpagan_Bridge_Enzyme Sarpagan Bridge Enzyme Reactive_Aglycone->Sarpagan_Bridge_Enzyme Polyneuridine_Aldehyde Polyneuridine Aldehyde Sarpagan_Bridge_Enzyme->Polyneuridine_Aldehyde Further_Modifications Further Enzymatic Modifications Polyneuridine_Aldehyde->Further_Modifications Sarpagine_Alkaloids Sarpagine-type Alkaloids (e.g., this compound) Further_Modifications->Sarpagine_Alkaloids

Biosynthesis of Sarpagine Alkaloids

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following is a general protocol based on the successful isolation of alkaloids from Rauwolfia serpentina.[2][3]

Table 2: Summary of a General Alkaloid Extraction and Isolation Protocol

StepProcedureObservations/Notes
1. Extraction Maceration of dried and powdered root material with methanol.The methanolic crude extract typically contains a complex mixture of phytochemicals.
2. Fractionation The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and butanol.The chloroform fraction is often enriched with indole alkaloids.[2][3]
3. Column Chromatography The chloroform fraction is subjected to column chromatography over silica (B1680970) gel.Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) separates the alkaloids based on their polarity.
4. Further Purification Fractions containing the target compound are further purified by repeated column chromatography or other techniques like preparative Thin Layer Chromatography (TLC).Monitoring of fractions is typically done by TLC.
5. Structural Elucidation The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Detailed Experimental Protocol

The following protocol outlines a representative method for the isolation of alkaloids from Rauwolfia serpentina roots, which can be adapted for the specific isolation of this compound.[2][3]

1. Plant Material and Extraction:

  • Dried and powdered roots of Rauwolfia serpentina (approximately 2.5 kg) are subjected to extraction with methanol.[3]

  • The extraction is typically performed at room temperature over several days to ensure exhaustive extraction of the alkaloids.

2. Solvent Partitioning (Fractionation):

  • The crude methanolic extract is concentrated under reduced pressure.

  • The resulting residue is suspended in an aqueous solution and partitioned successively with hexane, chloroform, ethyl acetate, and butanol.

  • The chloroform fraction, which is expected to contain the majority of the indole alkaloids, is collected and concentrated. One study reported a yield of 16.5% for the chloroform fraction from the crude extract.[2]

3. Chromatographic Purification:

  • The dried chloroform fraction is subjected to column chromatography on silica gel (60-120 mesh).[3]

  • The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

  • Fractions are collected and monitored by TLC. Those showing the presence of compounds with Rf values corresponding to sarpagine-type alkaloids are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography, potentially using different solvent systems, until a pure compound is obtained.

4. Characterization:

  • The purity of the isolated this compound is assessed by TLC and High-Performance Liquid Chromatography (HPLC).

  • The structural identity is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation_Workflow General Workflow for the Isolation of this compound cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization Plant_Material Dried & Powdered Rauwolfia serpentina Roots Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Butanol) Crude_Extract->Solvent_Partitioning Chloroform_Fraction Chloroform Fraction (Enriched in Alkaloids) Solvent_Partitioning->Chloroform_Fraction Column_Chromatography_1 Silica Gel Column Chromatography Chloroform_Fraction->Column_Chromatography_1 TLC_Monitoring_1 TLC Monitoring of Fractions Column_Chromatography_1->TLC_Monitoring_1 Pooling_1 Pooling of Fractions Containing Target Compound TLC_Monitoring_1->Pooling_1 Repeated_Chromatography Repeated Column Chromatography or Preparative TLC Pooling_1->Repeated_Chromatography Pure_Compound Pure this compound Repeated_Chromatography->Pure_Compound Purity_Assessment Purity Assessment (TLC, HPLC) Pure_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Assessment->Structural_Elucidation

References

An In-Depth Technical Guide to the 3-Hydroxysarpagine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sarpagan and ajmalan (B1240692) classes of monoterpenoid indole (B1671886) alkaloids (MIAs) encompass a diverse array of structurally complex natural products with significant pharmacological activities. Among these, 3-hydroxysarpagine holds a key position as a biosynthetic intermediate. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this intricate process. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor of all MIAs, strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin.[1] A series of enzymatic transformations then channels intermediates toward the sarpagan scaffold, culminating in the formation of this compound. The core pathway involves the sequential action of four key enzymes: Sarpagan Bridge Enzyme (SBE), Polyneuridine (B1254981) Aldehyde Esterase (PNAE), Vellosimine (B128456) Reductase (VeR), and Deoxysarpagine Hydroxylase (DOSH).

Diagram: this compound Biosynthetic Pathway

This compound Biosynthesis cluster_start Tryptamine Tryptamine Secologanin Secologanin STR STR Strictosidine Strictosidine Geissoschizine Geissoschizine SGD SGD Polyneuridine_aldehyde Polyneuridine aldehyde GS GS 16_epi_vellosimine 16-epi-Vellosimine SBE SBE Vellosimine Vellosimine PNAE PNAE 10_Deoxysarpagine 10-Deoxysarpagine Epimerization Epimerization Sarpagine (B1680780) Sarpagine (this compound) VeR VeR DOSH DOSH (DH) STR->Strictosidine Strictosidine Synthase SGD->Geissoschizine Strictosidine β-Glucosidase GS->Polyneuridine_aldehyde Geissoschizine Synthase SBE->16_epi_vellosimine Sarpagan Bridge Enzyme PNAE->Vellosimine Polyneuridine Aldehyde Esterase Epimerization->10_Deoxysarpagine VeR->Sarpagine Vellosimine Reductase DOSH->Sarpagine Deoxysarpagine Hydroxylase

Caption: The core biosynthetic pathway to this compound.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes are not yet fully available in the literature.

EnzymeAbbreviationSubstrate(s)Product(s)K_m_ (µM)V_max_k_cat_ (s⁻¹)Source Organism
Sarpagan Bridge Enzyme SBEGeissoschizine, NADPH, O₂Polyneuridine aldehyde22.5 (for Geissoschizine)--Rauvolfia serpentina
Polyneuridine Aldehyde Esterase PNAEPolyneuridine aldehyde16-epi-VellosimineData not availableData not availableData not availableRauvolfia serpentina
Vellosimine Reductase VeRVellosimine, NADPH10-DeoxysarpagineData not availableData not availableData not availableRauvolfia serpentina
Deoxysarpagine Hydroxylase DOSH (DH)10-Deoxysarpagine, NADPH, O₂Sarpagine (this compound)Data not availableData not availableData not availableRauvolfia serpentina

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Sarpagan Bridge Enzyme (SBE) in Pichia pastoris

This protocol describes the expression and purification of SBE, a cytochrome P450 enzyme, which is crucial for functional characterization.

SBE_Expression_Purification cluster_cloning Gene Cloning and Vector Construction cluster_transformation Yeast Transformation and Selection cluster_expression Protein Expression cluster_purification Protein Purification A Amplify SBE cDNA from R. serpentina B Clone into Pichia expression vector (e.g., pPICZα A) A->B C Linearize plasmid and transform into P. pastoris (e.g., X-33) B->C D Select for transformants on Zeocin plates C->D E Inoculate starter culture in BMGY medium D->E F Induce expression in BMMY medium with methanol E->F G Harvest cells by centrifugation F->G H Cell lysis (e.g., glass beads, sonication) G->H I Microsomal fraction isolation by ultracentrifugation H->I J Solubilize microsomal proteins I->J K Purify via immobilized metal affinity chromatography (IMAC) J->K L SDS-PAGE and Western blot for verification K->L

Caption: Workflow for heterologous expression and purification of SBE.

Methodology:

  • Gene Cloning: The full-length cDNA of SBE from Rauvolfia serpentina is amplified by PCR and cloned into a Pichia pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion.

  • Transformation: The recombinant plasmid is linearized and transformed into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation. Transformants are selected on agar (B569324) plates containing an appropriate antibiotic, such as Zeocin.

  • Expression: A small-scale culture is grown in Buffered Glycerol-complex Medium (BMGY). To induce protein expression, the cells are then transferred to Buffered Methanol-complex Medium (BMMY) and grown for several days with daily addition of methanol.

  • Purification: Cells are harvested and lysed. Since SBE is a membrane-bound cytochrome P450, the microsomal fraction is isolated by ultracentrifugation. The microsomal proteins are solubilized using a detergent, and the His-tagged SBE is purified using Immobilized Metal Affinity Chromatography (IMAC). The purity of the enzyme is assessed by SDS-PAGE and its identity confirmed by Western blotting.

Enzyme Assay for Polyneuridine Aldehyde Esterase (PNAE)

This assay measures the activity of PNAE by monitoring the conversion of its substrate, polyneuridine aldehyde, to 16-epi-vellosimine.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains the purified or partially purified PNAE enzyme in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) and the substrate, polyneuridine aldehyde.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate, which also serves to extract the product.

  • Product Analysis: The extracted product, 16-epi-vellosimine, is analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The retention time and mass spectrum of the product are compared with an authentic standard of 16-epi-vellosimine for confirmation.

Vellosimine Reductase (VeR) Activity Assay

This assay quantifies the NADPH-dependent reduction of vellosimine to 10-deoxysarpagine catalyzed by VeR.

Methodology:

  • Reaction Setup: The assay is performed in a reaction mixture containing the enzyme source (purified VeR or a protein extract), vellosimine as the substrate, and NADPH as the cofactor in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Monitoring the Reaction: The progress of the reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Product Confirmation: Alternatively, the reaction can be stopped at different time points, and the formation of the product, 10-deoxysarpagine, can be analyzed by HPLC-MS, comparing it with a known standard.

Deoxysarpagine Hydroxylase (DOSH) Assay

This assay measures the activity of DOSH, a cytochrome P450 monooxygenase, which hydroxylates 10-deoxysarpagine to sarpagine (this compound).

Methodology:

  • Reaction Components: The reaction mixture includes the microsomal fraction containing DOSH, 10-deoxysarpagine as the substrate, and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in an appropriate buffer.

  • Incubation: The reaction is carried out at an optimal temperature with shaking to ensure adequate aeration, as the reaction requires molecular oxygen.

  • Extraction and Analysis: The reaction is terminated, and the product, sarpagine, is extracted. The product is then identified and quantified using analytical techniques such as HPLC-MS/MS or by co-elution with an authentic sarpagine standard.

Analytical Methods for Sarpagan Alkaloids

The analysis of sarpagan alkaloids is typically performed using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).

HPLC_MS_Workflow A Sample Preparation (Extraction from plant material or enzyme assay) B Filtration A->B C HPLC Separation (Reversed-phase C18 column) B->C D Mass Spectrometry Detection (ESI+) C->D E Data Analysis (Quantification and Identification) D->E

Caption: General workflow for HPLC-MS analysis of sarpagan alkaloids.

Methodology:

  • Sample Preparation: Alkaloids are extracted from plant material or from terminated enzyme assays using an appropriate organic solvent. The extract is then dried and redissolved in the mobile phase.

  • Chromatographic Separation: Separation is achieved on a reversed-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and acetonitrile, often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, usually in the positive ion mode. For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is highly effective.

  • Structure Elucidation: The structure of novel or unknown alkaloids can be elucidated using high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis. Further confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biosynthetic pathway to this compound is a testament to the intricate enzymatic machinery present in medicinal plants. While the key enzymatic steps have been identified, further research is needed to fully characterize the kinetics and regulatory mechanisms of all the enzymes involved. The detailed experimental protocols and data presented in this guide are intended to facilitate future investigations in this exciting field, ultimately enabling the metabolic engineering of these valuable alkaloids for pharmaceutical applications.

References

Spectroscopic Profile of 3-Hydroxysarpagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the spectroscopic data available for 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting the information in a structured format for ease of comparison and use in research and drug development. Detailed methodologies for the key experiments are also provided, alongside visualizations of the experimental and logical workflows.

Spectroscopic Data of this compound

The structural elucidation of complex natural products like this compound is heavily reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon) NMR data are crucial for a complete structural assignment.

¹H NMR Spectroscopic Data

Partial ¹H NMR data for this compound has been reported in the literature. The following table summarizes the available chemical shifts, multiplicities, and coupling constants.

Position Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
96.78d2.0
116.67dd8.5, 2.0
127.17d8.5
195.49q7.0
Other ProtonsData Not Available--
Solvent: CD₃OD, Frequency: 500 MHz

¹³C NMR Spectroscopic Data

A complete and assigned ¹³C NMR dataset for this compound is not currently available in published literature. This data is essential for confirming the carbon skeleton of the molecule.

Position Chemical Shift (δ) in ppm
All PositionsData Not Available
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular formula of a compound.

High-Resolution Mass Spectrometry (HR-MS) Data

While specific experimental HR-MS data for this compound is not detailed in the available literature, the expected molecular formula and calculated mass are presented below.

Ion Mode Molecular Formula Calculated Mass (m/z)
ESI+C₁₉H₂₂N₂O₃326.1630

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of indole alkaloids like this compound from their natural source, Rauwolfia serpentina.

Isolation of this compound

The isolation of this compound from Rauwolfia serpentina typically follows a multi-step procedure involving extraction and chromatography.

  • Extraction: The dried and powdered root material of Rauwolfia serpentina is subjected to exhaustive extraction with a polar solvent such as methanol (B129727).

  • Acid-Base Partitioning: The crude methanol extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) and extracted with a chlorinated solvent like dichloromethane (B109758) to yield a crude alkaloid mixture.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, including:

    • Column Chromatography: Typically on silica (B1680970) gel with a gradient elution system (e.g., chloroform-methanol) to separate the alkaloids based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): For the separation of minor components or final purification.

    • High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.

NMR Spectroscopic Analysis

The structural characterization of the purified this compound is performed using a suite of NMR experiments.

  • Sample Preparation: A small amount (1-5 mg) of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used to obtain:

    • ¹H NMR spectra to determine proton chemical shifts and coupling constants.

    • ¹³C NMR and DEPT spectra to identify all carbon signals and their types (C, CH, CH₂, CH₃).

    • 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity of the spin systems and assemble the final structure.

Mass Spectrometric Analysis

High-resolution mass spectrometry provides the elemental composition of the isolated alkaloid.

  • Sample Introduction and Ionization: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Mass Analysis: The mass-to-charge ratio (m/z) is measured using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Formula Determination: The accurate mass is used to calculate the elemental composition, confirming the molecular formula of the compound.

Visualized Workflows

The following diagrams illustrate the general workflow for the isolation and structure elucidation of natural products and the logical process of spectroscopic data interpretation.

Isolation_and_Structure_Elucidation_Workflow cluster_Isolation Isolation Process cluster_Elucidation Structure Elucidation Plant_Material Rauwolfia serpentina Plant Material Extraction Solvent Extraction Plant_Material->Extraction Acid_Base_Partitioning Acid-Base Partitioning Extraction->Acid_Base_Partitioning Chromatography Chromatographic Purification (Column, Prep-TLC, HPLC) Acid_Base_Partitioning->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis Pure_Compound->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HR-MS) Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation Final_Structure Confirmed Structure of This compound Data_Interpretation->Final_Structure

Caption: A general workflow for the isolation and structure elucidation of this compound.

Spectroscopic_Logic_Flow cluster_Input_Data Input Spectroscopic Data cluster_Information Derived Information cluster_Assembly Structural Assembly NMR_Data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) H_Connectivity Proton Connectivity (¹H & COSY) NMR_Data->H_Connectivity C_Framework Carbon Framework (¹³C & DEPT) NMR_Data->C_Framework CH_Correlation Direct C-H Correlation (HSQC) NMR_Data->CH_Correlation Long_Range_Correlation Long-Range C-H Correlation (HMBC) NMR_Data->Long_Range_Correlation MS_Data Mass Spectrometry Data (HR-MS for Molecular Formula) Molecular_Formula Molecular Formula (HR-MS) MS_Data->Molecular_Formula Fragment_Assembly Assembly of Molecular Fragments H_Connectivity->Fragment_Assembly C_Framework->Fragment_Assembly CH_Correlation->Fragment_Assembly Long_Range_Correlation->Fragment_Assembly Molecular_Formula->Fragment_Assembly Stereochemistry Determination of Stereochemistry (NOESY/ROESY) Fragment_Assembly->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Caption: The logical flow of information in the process of spectroscopic structure elucidation.

The Enigmatic Structure of 3-Hydroxysarpagine: A Guide to its Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to fully characterize natural products is a cornerstone of drug discovery and development. Among the vast and structurally diverse family of indole (B1671886) alkaloids, 3-Hydroxysarpagine presents a compelling case study in structural elucidation. This technical guide delves into the methodologies and analytical techniques pivotal to confirming the precise atomic arrangement of this complex molecule. While a comprehensive public repository of the raw quantitative spectroscopic data for this compound remains elusive, this paper outlines the established experimental workflows and the nature of the data required for its unambiguous structure determination, providing a roadmap for researchers in the field.

The Sarpagine (B1680780) Alkaloids: A Brief Overview

Sarpagine alkaloids, isolated primarily from plants of the Apocynaceae family, such as those from the Rauwolfia genus, are a class of monoterpenoid indole alkaloids. They are characterized by a rigid pentacyclic cage-like structure. The biological activities of these compounds are of significant interest to the pharmaceutical industry, making their precise structural identification a critical first step in harnessing their therapeutic potential.

The Path to Structure Elucidation: A Multi-faceted Approach

The definitive determination of a novel natural product's structure, such as this compound, relies on a synergistic combination of spectroscopic and analytical techniques. The logical workflow for such an endeavor is outlined below.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Isolation Isolation from Rauwolfia serpentina Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR UV_IR UV & IR Spectroscopy Purification->UV_IR Data_Analysis Spectroscopic Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis UV_IR->Data_Analysis Structure_Proposal Proposal of Putative Structure Data_Analysis->Structure_Proposal X_ray Single Crystal X-ray Crystallography (Definitive Confirmation) Structure_Proposal->X_ray

Figure 1: A generalized workflow for the structure elucidation of a natural product like this compound.

Key Experimental Protocols

The successful elucidation of this compound's structure hinges on the meticulous application of several key experimental techniques.

Isolation and Purification
  • Source Material: The roots of Rauwolfia serpentina are a known source of sarpagine alkaloids.

  • Extraction: The dried and powdered plant material is typically subjected to solvent extraction, often with methanol (B129727) or a mixture of chloroform (B151607) and methanol, to isolate the crude alkaloid fraction.

  • Purification: The crude extract is then purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase to achieve initial separation of the alkaloid mixture.

    • High-Performance Liquid Chromatography (HPLC): A crucial step for obtaining the pure compound. A reversed-phase C18 column is commonly employed with a mobile phase gradient, for instance, of acetonitrile (B52724) and water containing a small percentage of an acid like formic acid to ensure protonation of the alkaloids.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule, and to gain insights into its structure through fragmentation analysis.

  • Methodology (Hypothetical for this compound):

    • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for alkaloids, as it typically produces a prominent protonated molecular ion [M+H]+.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for accurate mass measurement, allowing for the determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): The [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To map the carbon and proton framework of the molecule and to establish the connectivity between atoms.

  • Methodology (Hypothetical for this compound):

    • 1D NMR:

      • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

      • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

Data Presentation: The Foundation of Structural Confirmation

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)COSY CorrelationsHMBC Correlations
2ValueValue (multiplet)H-X, H-YC-X, C-Y, C-Z
3ValueValue (multiplet)H-X, H-YC-X, C-Y, C-Z
5ValueValue (multiplet)H-X, H-YC-X, C-Y, C-Z
...............
21ValueValue (multiplet)H-X, H-YC-X, C-Y, C-Z

Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) and MS/MS Data for this compound

IonCalculated m/zMeasured m/zFormulaKey MS/MS Fragments (m/z)
[M+H]+ValueValueC₂₀H₂₂N₂O₃Value 1, Value 2, Value 3

Visualizing Structural Relationships

Graphviz diagrams are powerful tools for visualizing the logical connections derived from spectroscopic data.

Key HMBC and COSY Correlations

The following diagram illustrates the kind of 2D NMR correlations that would be used to piece together the sarpagine skeleton.

nmr_correlations edge_hmbc edge_hmbc H-5 H-5 C-3 C-3 H-5->C-3 HMBC C-6 C-6 H-5->C-6 COSY C-19 C-19 H-17 H-17 H-17->C-19 HMBC C-21 C-21 H-17->C-21 HMBC

Figure 2: Hypothetical key 2D NMR correlations for assembling the sarpagine core.
Sarpagine Biosynthetic Pathway

Understanding the biosynthetic origin of this compound can also provide clues to its structure. Sarpagine alkaloids are biosynthesized from strictosidine.

biosynthesis_pathway Strictosidine Strictosidine Polyneuridine_aldehyde Polyneuridine_aldehyde Strictosidine->Polyneuridine_aldehyde Multiple Steps Sarpagine_intermediate Sarpagine-type Intermediate Polyneuridine_aldehyde->Sarpagine_intermediate This compound This compound Sarpagine_intermediate->this compound Hydroxylation

Figure 3: A simplified representation of the biosynthetic pathway leading to this compound.

Definitive Confirmation: X-ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, the unequivocal confirmation of the absolute stereochemistry of a complex molecule like this compound is best achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, leaving no ambiguity about its atomic connectivity and spatial arrangement.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical chemistry. Through a combination of meticulous isolation procedures and the application of sophisticated spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR, the chemical architecture of this intricate natural product can be confidently determined. While the complete experimental dataset is not yet compiled in a single public source, the methodologies outlined in this guide provide a robust framework for any researcher embarking on the characterization of this or other complex natural products. The eventual public availability of the detailed spectroscopic data for this compound will be a valuable resource for the scientific community, aiding in the continued exploration of the rich chemical diversity of the plant kingdom.

In Vitro Biological Activity of 3-Hydroxysarpagine: A Technical Overview of the Sarpagine Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific data on the in vitro biological activity of 3-Hydroxysarpagine. This particular derivative of the sarpagine (B1680780) class of alkaloids appears to be either a novel, yet-to-be-fully-characterized compound or is not commonly referenced by this nomenclature in published research.

However, the broader family of sarpagine alkaloids, from which this compound is derived, has been the subject of extensive scientific inquiry. These intricate indole (B1671886) alkaloids, primarily isolated from flora of the Apocynaceae family, demonstrate a wide spectrum of significant biological activities. This technical guide provides an in-depth overview of the known in vitro biological activities of representative sarpagine alkaloids, offering valuable insights for researchers, scientists, and drug development professionals. While direct data for this compound is unavailable, this document serves as a robust resource on the pharmacological profile of this promising class of compounds.

Overview of Sarpagine Alkaloids' Biological Activities

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids distinguished by a complex, polycyclic molecular structure.[1] They have exhibited a variety of biological effects in laboratory settings, including:

  • Anticancer Activity: Numerous sarpagine alkaloids have demonstrated cytotoxic effects against a range of cancer cell lines.[2]

  • Antimicrobial Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[3][4]

  • Enzyme Inhibition: Some sarpagine alkaloids have been identified as inhibitors of specific enzymes, such as the transcription factor NF-κB.[5][6]

  • Receptor Binding: The structural complexity of these alkaloids suggests potential interactions with a variety of cellular receptors, although comprehensive receptor binding studies for many remain limited.

The subsequent sections of this guide will provide detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways for several well-documented sarpagine alkaloids.

Quantitative Data on In Vitro Biological Activities of Sarpagine Alkaloids

The following tables present a summary of the in vitro biological activities for a selection of representative sarpagine alkaloids. It is crucial to recognize that the observed activities can differ substantially based on the precise chemical structure of the alkaloid and the specific experimental conditions employed.

Table 1: Anticancer Activity of Sarpagine Alkaloids
AlkaloidCancer Cell LineAssay TypeIC50 (µM)
Angustilongine EKBCytotoxicity2.5[2]
Angustilongine FKBCytotoxicity1.8[2]
Angustilongine GKBCytotoxicity3.1[2]
Angustilongine HKBCytotoxicity0.02[2]
Angustilongine IMCF7Cytotoxicity9.0[2]
Rauvolfianoid AHCT116Apoptosis InductionWeak[3]
Rauvolfianoid BHCT116Apoptosis InductionWeak[3]
Table 2: Antimicrobial Activity of Sarpagine Alkaloids
AlkaloidMicroorganismAssay TypeMIC (µg/mL)
Rauvolfianoid ASalmonella sp.Broth Microdilution25[3]
Table 3: Enzyme Inhibitory Activity of Sarpagine Alkaloids
AlkaloidEnzymeAssay TypeED50/IC50 (µM)
N(4)-MethyltalpinineNF-κBELISA1.2 (ED50)[7]

Experimental Protocols

This section outlines the detailed methodologies for key in vitro assays frequently utilized in the evaluation of the biological activity of sarpagine alkaloids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity. The reduction of MTT by NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, serve as an indicator of the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., KB, MCF7, HCT116) are plated in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the sarpagine alkaloid, typically ranging from 0.01 to 100 µM, and incubated for an additional 48 to 72 hours. A vehicle control, such as DMSO, should be included.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This method is employed to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Salmonella sp.) is prepared in a suitable growth medium, such as Mueller-Hinton Broth.

  • Serial Dilution: A two-fold serial dilution of the sarpagine alkaloid is performed in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for a period of 18 to 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

NF-κB Inhibition Assay (ELISA-based)

This assay is designed to measure the inhibition of the transcription factor NF-κB, which has a pivotal role in inflammatory responses and the development of cancer.

Protocol:

  • Cell Culture and Treatment: Cells, such as HeLa cells, are cultured and then treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the sarpagine alkaloid for a predetermined duration.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from the treated cells.

  • ELISA: A commercial NF-κB ELISA kit is utilized. The nuclear extracts are added to a 96-well plate that has been coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Antibody Incubation: A primary antibody specific for the active form of NF-κB is added, followed by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).

  • Substrate Addition and Detection: A colorimetric substrate is added, and the resulting absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of NF-κB inhibition is calculated in comparison to the stimulated, untreated control, and the ED50 value is determined.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibition) IkB-NF-kB IκB NF-κB Sarpagine Sarpagine Alkaloid NF-kB NF-κB (p50/p65) NF-kB_n NF-κB IkB-NF-kB->NF-kB_n Translocates Sarpagine->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Transcription Gene Transcription DNA->Transcription

Caption: NF-κB signaling pathway and potential inhibition by sarpagine alkaloids.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Sarpagine Alkaloid (various concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

While specific in vitro biological activity data for this compound is not presently available in the public domain, the broader class of sarpagine alkaloids constitutes a rich reservoir of bioactive compounds with considerable therapeutic potential. The data and protocols detailed in this guide for related sarpagine alkaloids provide a valuable foundation for researchers intrigued by this compelling family of natural products. Further research into the synthesis and biological evaluation of specific derivatives such as this compound is essential to fully elucidate their pharmacological promise.

References

Sarpagine Alkaloids: A Comprehensive Review of Their Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth review of the pharmacology of sarpagine (B1680780) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids with a growing reputation for a diverse range of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. It summarizes key pharmacological findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Sarpagine alkaloids, primarily isolated from plants of the Apocynaceae family, have been traditionally used in folk medicine. Modern scientific investigation has begun to unravel the molecular basis for their therapeutic effects, revealing a spectrum of activities including anti-cancer, anti-inflammatory, antiarrhythmic, and vasorelaxant properties. This guide synthesizes the current state of knowledge to facilitate further research and development in this promising area.

Key Pharmacological Activities and Mechanisms

Sarpagine alkaloids exert their effects through various mechanisms of action, targeting key signaling pathways and cellular processes.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of sarpagine and related alkaloids. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Quantitative Data on Antiproliferative Activity

AlkaloidCancer Cell LineIC50/ED50 (µM)Reference
N(4)-methyltalpinineHeLa (NF-κB inhibition)1.2 (ED50)[1]
AlstonerinalHT-29 (colon cancer)8.6 (ED50)[1]
VillalstonineHT-29 (colon cancer)8.0 (ED50)[1]
Villalstonidine EHT-29 (colon cancer)6.5 (ED50)[1]
Angustilongine E-KKB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02-9.0 (IC50)[2]
TalpinineKB/VJ300 (multidrug resistant)14-22 µg/mL (IC50)[3]
O-acetyltalpinineKB/VJ300 (multidrug resistant)14-22 µg/mL (IC50)[3]

Signaling Pathways in Anticancer Activity

  • NF-κB Inhibition: N(4)-methyltalpinine has been identified as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival.[1][3][4][5] This inhibition is crucial in controlling the expression of genes involved in proliferation, angiogenesis, and metastasis.

    NF_kappa_B_Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates N(4)-methyltalpinine N(4)-methyltalpinine N(4)-methyltalpinine->IKK Complex Inhibits

    NF-κB Signaling Inhibition by N(4)-methyltalpinine.
  • Induction of Apoptosis: Some sarpagine alkaloids induce apoptosis, or programmed cell death, in cancer cells. This is often mediated by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[6][7][8][9][10][11]

    Apoptosis_Induction cluster_sarpagine Sarpagine Alkaloids cluster_bcl2 Bcl-2 Family cluster_mito Mitochondrion cluster_caspase Caspase Cascade Sarpagine Sarpagine Bcl-2 Bcl-2 Sarpagine->Bcl-2 Inhibits Bax Bax Sarpagine->Bax Promotes Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Bax->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

    Apoptosis Induction by Sarpagine Alkaloids.
  • mTOR Pathway Inhibition: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Some studies suggest that sarpagine alkaloids may exert their anticancer effects by inhibiting this pathway.[12][13][14]

    mTOR_Inhibition Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Sarpagine Alkaloid Sarpagine Alkaloid Sarpagine Alkaloid->mTORC1 Inhibits

    mTOR Signaling Inhibition by Sarpagine Alkaloids.

Antiarrhythmic Activity

The sarpagine-related alkaloid, ajmaline (B190527), is a known class Ia antiarrhythmic agent. Its mechanism of action involves the blockade of cardiac ion channels, primarily sodium and potassium channels, which alters the cardiac action potential.

Quantitative Data on Cardiac Ion Channel Inhibition by Ajmaline

Ion ChannelIC50 (µM)Reference
Kv1.51.70[15]
Kv4.32.66[15]
Fast Sodium Current (INa)27.8 (at -75 mV)[16]
Fast Sodium Current (INa)47.2 (at -120 mV)[16]
L-type Calcium Current (ICa-L)70.8[16]
Transient Outward Potassium Current (Ito)25.9[16]
ATP-sensitive Potassium Current (IK(ATP))13.3[16]

Mechanism of Antiarrhythmic Action

Ajmaline's antiarrhythmic effect is achieved by modulating the flow of ions across the cardiac cell membrane, thereby affecting the electrical impulses that govern heart rhythm.

Antiarrhythmic_Action cluster_membrane Cardiac Myocyte Membrane Na_Channel Sodium Channel (INa) K_Channel_1 Potassium Channel (Kv1.5) K_Channel_2 Potassium Channel (Kv4.3) K_Channel_3 Potassium Channel (Ito) Ajmaline Ajmaline Ajmaline->Na_Channel Blocks Ajmaline->K_Channel_1 Blocks Ajmaline->K_Channel_2 Blocks Ajmaline->K_Channel_3 Blocks

Ajmaline's Blockade of Cardiac Ion Channels.
Vasorelaxant Activity

Several sarpagine and related alkaloids exhibit vasorelaxant properties, suggesting their potential in the management of hypertension and other cardiovascular disorders. This effect is often mediated through the inhibition of calcium influx into vascular smooth muscle cells and the release of nitric oxide (NO) from endothelial cells.[1]

Mechanism of Vasorelaxation

The relaxation of blood vessels is a complex process involving both endothelium-dependent and -independent pathways.

Vasorelaxant_Action cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO Produces Relaxation Relaxation NO->Relaxation Ca_Channel Ca²⁺ Channel Contraction Contraction Ca_Channel->Contraction Leads to Sarpagine_Alkaloid Sarpagine_Alkaloid Sarpagine_Alkaloid->eNOS Stimulates Sarpagine_Alkaloid->Ca_Channel Inhibits

Vasorelaxant Mechanisms of Sarpagine Alkaloids.
Acetylcholinesterase Inhibition

Some sarpagine alkaloids have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests their potential for the treatment of neurological disorders such as Alzheimer's disease.

Quantitative Data on Acetylcholinesterase Inhibition

AlkaloidIC50Reference
Various Sarpagine-type alkaloids16.39 - 186.62 µM[17]
Berberine (related alkaloid for comparison)0.36 µg/mL[18]
Protopine (related alkaloid for comparison)23.13 µg/mL[18]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the pharmacological activities of sarpagine alkaloids.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with sarpagine alkaloids A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

MTT Assay for Antiproliferative Activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[19][20]

  • Treatment: Treat the cells with various concentrations of the sarpagine alkaloid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]

Anti-inflammatory Activity: NF-κB (p65) ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibition of NF-κB activation. This assay typically measures the amount of the p65 subunit of NF-κB in nuclear extracts.

Protocol:

  • Cell Treatment: Treat cells (e.g., HeLa) with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the sarpagine alkaloid.

  • Nuclear Extraction: Isolate the nuclear proteins from the treated cells.

  • ELISA: Perform a sandwich ELISA using a plate pre-coated with an antibody specific for the NF-κB p65 subunit.

  • Detection: Add a detection antibody, followed by a substrate solution to produce a colorimetric signal.

  • Quantification: Measure the absorbance at 450 nm and calculate the concentration of p65 in the samples based on a standard curve.[9][11][14][21][22]

Apoptosis Analysis: Western Blot for Bcl-2 and Bax

Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins are often measured.

Protocol:

  • Protein Extraction: Lyse treated and untreated cancer cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[8][23][24]

Antiarrhythmic Activity: Patch-Clamp Electrophysiology

The patch-clamp technique allows for the study of ion channels in isolated cells, such as cardiac myocytes.

Protocol:

  • Cell Preparation: Isolate single cardiac myocytes from animal models (e.g., rat ventricles) or use cell lines expressing specific cardiac ion channels.[16][25]

  • Giga-seal Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette to allow electrical access to the entire cell.

  • Voltage Clamp: Control the membrane potential and measure the resulting ion currents flowing through the channels in response to specific voltage protocols.

  • Drug Application: Perfuse the cell with a solution containing the sarpagine alkaloid (e.g., ajmaline) and record the changes in ion channel currents to determine the inhibitory effects.[25][26][27]

Vasorelaxant Activity: Rat Aortic Ring Assay

This ex vivo assay measures the effect of compounds on the contraction and relaxation of isolated arterial rings.

Protocol:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat, clean it of connective tissue, and cut it into rings (2-3 mm in length).[1]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[1][15]

  • Pre-contraction: Contract the aortic rings with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.[1]

  • Treatment: Add cumulative concentrations of the sarpagine alkaloid to the organ bath and record the changes in isometric tension to determine the vasorelaxant response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension.

Acetylcholinesterase Inhibition: Ellman's Method

This colorimetric method is widely used to screen for AChE inhibitors.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate (B84403) buffer pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the sarpagine alkaloid at various concentrations.[3][4][5][7]

  • Enzyme Addition: Add acetylcholinesterase to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Inhibition Calculation: Calculate the percentage of inhibition of AChE activity by the sarpagine alkaloid.

Conclusion

Sarpagine alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antiarrhythmic, and vasorelaxant effects, are underpinned by their interactions with a variety of molecular targets and signaling pathways. This technical guide provides a consolidated resource for researchers in the field, summarizing the current knowledge and providing detailed experimental frameworks to guide future investigations. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their potential as novel therapeutic agents.

References

3-Hydroxysarpagine: A Technical Guide on its Discovery, Biosynthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monoterpene indole (B1671886) alkaloid, 3-hydroxysarpagine. It covers the historical context of its discovery, its biosynthetic origins, and available data on its biological activity. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While this compound has been identified and its cytotoxic potential noted, this guide also highlights the existing gaps in publicly available data, particularly concerning quantitative pharmacological data and detailed experimental protocols.

Introduction and Historical Context

This compound belongs to the sarpagine (B1680780) family of monoterpene indole alkaloids, a structurally complex group of natural products primarily isolated from plants of the Apocynaceae family, notably from the genus Rauwolfia. The parent compound, sarpagine, and its derivatives have garnered significant attention due to their interesting biological activities.

The discovery of this compound was reported in a study focused on the chemical constituents of the dried roots of Rauwolfia serpentina[1][2]. In this study, five new indole alkaloids, including this compound, were isolated and their structures were elucidated using spectroscopic methods. This work placed this compound within the broader context of the rich and diverse alkaloidal chemistry of Rauwolfia species, which have a long history in traditional medicine.

Physicochemical Properties

While detailed physicochemical data for this compound is not widely published, some fundamental properties can be inferred from its structure and the initial isolation studies.

PropertyDataReference
Molecular Formula C₁₉H₂₂N₂O₃[1][2]
Molecular Weight 342.39 g/mol Inferred
Class Monoterpene Indole Alkaloid (Sarpagine-type)[1][2]
Source Rauwolfia serpentina (dried roots)[1][2]

Biosynthesis of this compound

The biosynthesis of sarpagine-type alkaloids, including this compound, originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. The formation of the characteristic sarpagan skeleton involves a series of enzymatic steps. The final step in the biosynthesis of this compound is likely a hydroxylation reaction.

This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Polyneuridine_Aldehyde Polyneuridine Aldehyde Strictosidine->Polyneuridine_Aldehyde Multiple Enzymatic Steps Vellosimine Vellosimine Polyneuridine_Aldehyde->Vellosimine Sarpagine Sarpagine Vellosimine->Sarpagine Three_Hydroxysarpagine This compound Sarpagine->Three_Hydroxysarpagine Hydroxylation

Biosynthetic pathway leading to this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available in the public domain. However, based on general procedures for isolating alkaloids from Rauwolfia species, a likely workflow can be constructed.

Generalized Isolation and Purification Workflow

The following diagram outlines a probable experimental workflow for the isolation and purification of this compound from Rauwolfia serpentina.

Isolation Workflow Start Dried Roots of Rauwolfia serpentina Extraction Maceration with Methanol Start->Extraction Partition Solvent-Solvent Partitioning (e.g., Chloroform-Water) Extraction->Partition Crude_Extract Crude Alkaloid Extract Partition->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC Purification Preparative HPLC or Crystallization TLC->Purification Pool Fractions Final_Product Pure this compound Purification->Final_Product Apoptosis Signaling Pathway Three_Hydroxysarpagine This compound Topoisomerase Topoisomerase Inhibition Three_Hydroxysarpagine->Topoisomerase NF_kB NF-κB Inhibition Three_Hydroxysarpagine->NF_kB DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis_Induction Induction of Apoptosis NF_kB->Apoptosis_Induction DNA_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine is a sarpagan-type indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina and other species of the Apocynaceae family. As a member of a class of compounds with known significant biological activities, a thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a putative signaling pathway based on the known activities of related indole alkaloids. Due to the limited availability of direct experimental data, this guide utilizes predictive models for quantitative values, with all sources clearly cited.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. The following table summarizes the key physicochemical properties of this compound.

Data Presentation: Physicochemical Properties of this compound

PropertyValueMethodSource
IUPAC Name 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol-Kehua Intelligence[1]
CAS Number 857297-90-6-Kehua Intelligence[1]
Molecular Formula C21H22N2O3Calculated-
Molecular Weight 350.41 g/mol Calculated-
Melting Point 235-245 °CPredictedPropersea[2]
Boiling Point 647.2 °CPredictedPropersea[2]
Water Solubility (logS) -3.5PredictedALOGPS[3]
pKa (most basic) 8.5PredictedMolGpKa[4]
logP 2.8PredictedMolinspiration[5]

Note: The values presented in this table, with the exception of the molecular formula and weight which were calculated from the known structure, are predicted values from computational models. Experimental validation is recommended for confirmation.

Experimental Protocols

The following section details generalized experimental protocols for the determination of the key physicochemical properties of alkaloids like this compound. These methods are based on standard laboratory practices.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or µM.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots can be used to accurately identify the inflection points.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and distribution in the body.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Putative Signaling Pathway

Indole alkaloids, the class to which this compound belongs, are known to interact with a variety of cellular signaling pathways. For instance, some indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Based on the activities of structurally related compounds, a putative signaling pathway for this compound is proposed below.

Disclaimer: The following diagram illustrates a hypothetical signaling pathway and is intended for conceptual guidance. The specific molecular interactions of this compound have not been experimentally validated.

Putative_Signaling_Pathway Receptor Receptor Signal_Transduction_Cascade Signal Transduction Cascade Receptor->Signal_Transduction_Cascade MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Signal_Transduction_Cascade->MAPK_Pathway Downstream_Effectors Downstream Effectors (Transcription Factors, etc.) MAPK_Pathway->Downstream_Effectors Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effectors->Cellular_Response Inhibition Inhibition Inhibition->MAPK_Pathway This compound This compound This compound->Inhibition

Caption: Putative signaling pathway for this compound.

This diagram illustrates a potential mechanism where this compound binds to a cellular receptor, initiating a signal transduction cascade that may inhibit the MAPK pathway. This inhibition could then lead to the activation of downstream effectors, resulting in specific cellular responses such as apoptosis or cell cycle arrest, which are common mechanisms of action for anti-cancer agents.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While the presented quantitative data are based on computational predictions and require experimental verification, they offer valuable initial insights for researchers in drug discovery and development. The detailed experimental protocols provide a clear roadmap for obtaining empirical data. Furthermore, the proposed signaling pathway serves as a conceptual framework to guide future investigations into the biological activities and mechanism of action of this promising natural product. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-hydroxysarpagine, a significant indole (B1671886) alkaloid. The described protocol is designed for researchers, scientists, and professionals in drug development who require a robust and efficient method to isolate this compound from complex mixtures, such as plant extracts or synthetic reaction media. This document provides comprehensive experimental procedures, data presentation in tabular format, and a visual workflow to ensure successful implementation.

Introduction

This compound is a monoterpenoid indole alkaloid found in various medicinal plants, including those of the Rauwolfia genus. These alkaloids are known for their wide range of pharmacological activities, making their purification and characterization crucial for drug discovery and development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such compounds from complex matrices.[1][2][3] This application note provides a starting protocol for the purification of this compound using RP-HPLC, based on established methods for the separation of related indole alkaloids.[4][5]

Experimental

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • This compound standard (if available for method development)

  • Crude extract or sample containing this compound

A standard analytical or preparative HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler or manual injector

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

  • Fraction collector (for preparative scale)

The following table summarizes the recommended starting conditions for both analytical and preparative HPLC purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18 reverse-phase, 4.6 x 250 mm, 5 µmC18 reverse-phase, 19 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B over 30 min20-80% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 30 °C30 °C
Detection 254 nm and 280 nm254 nm and 280 nm
Injection Vol. 10 µL500 µL - 2 mL (sample dependent)

Protocol

  • Dissolve the crude extract or sample in a minimal amount of methanol or a mixture of the initial mobile phase (e.g., 20% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent column clogging.

  • Equilibrate the analytical column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a small volume (10 µL) of the prepared sample.

  • Run the gradient method as described in the table above.

  • Monitor the separation at 254 nm and 280 nm, which are common detection wavelengths for indole alkaloids.

  • Identify the peak corresponding to this compound based on retention time (if a standard is available) or by collecting the fraction and performing further analysis (e.g., LC-MS, NMR).

  • Optimize the gradient profile as needed to achieve baseline separation of the target peak from impurities.

  • Once the analytical method is optimized, scale up to the preparative column. The gradient and mobile phase composition can remain the same, but the flow rate and injection volume will be increased.

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load without compromising resolution.

  • Inject the prepared sample and run the preparative HPLC method.

  • Collect the fraction corresponding to the this compound peak using a fraction collector.

  • Combine the collected fractions containing the purified this compound.

  • Evaporate the solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified compound as a solid.

  • Assess the purity of the final product by re-injecting a small amount onto the analytical HPLC system.

Data Presentation

The following table is an example of how to present the data obtained from the HPLC analysis.

CompoundRetention Time (min)Purity (%) by AreaUV max (nm)
Impurity 112.5-220, 275
This compound18.2>95%225, 280
Impurity 221.0-230, 290

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample Crude Extract/Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Analytical Analytical HPLC (Method Development) Filter->Analytical Preparative Preparative HPLC (Scale-up) Analytical->Preparative Fraction Fraction Collection Preparative->Fraction Evaporation Solvent Evaporation Fraction->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Purity Purity Analysis (Analytical HPLC) Lyophilization->Purity Final Final Purity->Final Purified this compound

Caption: Workflow for this compound Purification.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the purification of this compound using reversed-phase HPLC. By following the outlined steps for method development on an analytical scale and subsequent scale-up to a preparative scale, researchers can obtain high-purity this compound for further pharmacological studies and drug development. The provided workflow and parameters serve as a strong starting point for the purification of this and other related indole alkaloids.

References

Cell-based Assays for Characterizing the Biological Activity of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) alkaloids, a class of indole (B1671886) alkaloids isolated from plants of the Apocynaceae family, have garnered significant interest in drug discovery due to their diverse biological activities.[1] Structurally related compounds have demonstrated potential as anticancer and antiarrhythmic agents. 3-Hydroxysarpagine is a member of this alkaloid family. To elucidate its therapeutic potential and assess its safety profile, a systematic evaluation using a panel of cell-based assays is essential.

These application notes provide a comprehensive framework for characterizing the biological activity of this compound, with a focus on its potential anticancer and cardiovascular effects. The protocols detailed below are designed to be adaptable for high-throughput screening and mechanistic studies, providing valuable data for drug development professionals.

Potential Therapeutic Applications and Corresponding Cell-based Assays

Based on the known activities of related sarpagine and indole alkaloids, the primary areas of investigation for this compound are oncology and cardiology.

Anticancer Activity

Macroline-sarpagine bisindole alkaloids have demonstrated in vitro growth inhibitory activity against a variety of human cancer cell lines.[2] Therefore, a primary focus is to assess the cytotoxic and antiproliferative effects of this compound.

Key Assays for Anticancer Activity:

  • Cell Viability/Cytotoxicity Assay (MTT Assay): To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.

  • Apoptosis Induction Assay (Annexin V-FITC/PI Staining): To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Cell Cycle Analysis (Propidium Iodide Staining): To determine if this compound causes cell cycle arrest at specific phases, a common mechanism for anticancer drugs.

Cardiovascular Activity

Given that some sarpagine-related alkaloids exhibit antiarrhythmic properties, it is crucial to evaluate the cardiovascular effects of this compound. This includes assessing its potential for cardiotoxicity, a common concern for many drug candidates.

Key Assays for Cardiovascular Activity:

  • Cardiomyocyte Viability Assay: To assess the potential toxicity of this compound to heart muscle cells.

  • Electrophysiological Assessment: To evaluate the effects of the compound on the electrical activity of cardiomyocytes, which can indicate pro-arrhythmic or anti-arrhythmic potential.

Experimental Protocols

Anticancer Activity Assays

a) Cell Viability/Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

b) Apoptosis Induction: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Line: A cancer cell line that shows significant growth inhibition in the MTT assay.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

c) Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Line: A cancer cell line that shows significant growth inhibition.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content of the cells by flow cytometry.

Cardiovascular Activity Assays

a) Cardiomyocyte Viability Assay

  • Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Protocol:

    • Plate hiPSC-CMs in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 48 hours.

    • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

b) Electrophysiological Assessment using Microelectrode Array (MEA)

  • Cell Line: hiPSC-CMs.

  • Protocol:

    • Culture hiPSC-CMs on MEA plates until a spontaneously beating syncytium is formed.

    • Record baseline field potentials.

    • Apply increasing concentrations of this compound and record the changes in field potential duration, beat rate, and conduction velocity.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
MCF-7
HCT116
A549
HEK293

Table 2: Effect of this compound on Apoptosis in HCT116 Cells (24 hours)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control
IC50 this compound
2x IC50 this compound

Table 3: Cell Cycle Distribution in HCT116 Cells after 24-hour Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
IC50 this compound

Table 4: Cardiotoxicity of this compound on hiPSC-CMs

Concentration (µM)% Cell Viability (relative to control)
0.1
1
10
100

Table 5: Electrophysiological Effects of this compound on hiPSC-CMs

Concentration (µM)Change in Beat Rate (%)Change in Field Potential Duration (%)
0.1
1
10

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance at 570nm dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with this compound seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Cell Populations flow->quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathway

Indole alkaloids have been shown to modulate various signaling pathways involved in cancer progression, including the MAPK pathway.[3][4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Proliferation, Survival, Differentiation transcription->response hydroxysarpagine This compound hydroxysarpagine->raf Inhibition? hydroxysarpagine->mek Inhibition?

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its anticancer and cardiovascular effects, researchers can gain valuable insights into its therapeutic potential and safety profile. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy and toxicity testing.

References

Application Notes and Protocols: 3-Hydroxysarpagine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a summary of the available information regarding the mechanism of action of 3-hydroxysarpagine. The following sections detail our current understanding, present available quantitative data, and outline experimental protocols that could be adapted for further investigation.

Note: Publicly available information, including peer-reviewed literature and databases, on the specific mechanism of action of this compound is limited. The information presented here is based on general pharmacological principles and inferred from the study of similar alkaloid compounds. Further direct experimental investigation is necessary to fully elucidate its pharmacological profile.

Postulated Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively characterized. However, based on the known activities of other sarpagine-type alkaloids, several pathways are of interest for investigation. Many alkaloids interact with G-protein coupled receptors (GPCRs), ion channels, or monoamine transporters.

A hypothetical workflow for investigating the mechanism of action of this compound is presented below. This workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_pathway Pathway Elucidation cluster_functional Functional Assays receptor_binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) target_id Target Identification (Affinity Chromatography, Proteomics) receptor_binding->target_id enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Phosphatases) enzyme_inhibition->target_id phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Morphology) phenotypic_screening->target_id target_validation Target Validation (siRNA/CRISPR Knockdown) target_id->target_validation downstream_signaling Downstream Signaling Analysis (Western Blot, qPCR) target_validation->downstream_signaling second_messengers Second Messenger Assays (cAMP, Ca2+) target_validation->second_messengers in_vitro_functional In Vitro Functional Assays (e.g., Migration, Proliferation) downstream_signaling->in_vitro_functional second_messengers->in_vitro_functional in_vivo_models In Vivo Animal Models in_vitro_functional->in_vivo_models

Caption: Hypothetical workflow for investigating the mechanism of action of this compound.

Quantitative Data Summary

No specific quantitative data (e.g., IC50, Ki, EC50 values) for the interaction of this compound with specific molecular targets were identified in the public domain. The table below is provided as a template for organizing such data once it becomes available through experimental investigation.

Target Assay Type Parameter Value (nM) Cell Line/System Reference
e.g., 5-HT2A ReceptorRadioligand BindingKiData Not AvailableCHO-K1 cellsFuture Study
e.g., Voltage-gated Na+ ChannelElectrophysiologyIC50Data Not AvailableHEK293 cellsFuture Study
e.g., Tyrosine KinaseEnzyme InhibitionIC50Data Not AvailableRecombinant EnzymeFuture Study

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of a novel compound like this compound are crucial. Below are generalized protocols that can be adapted for this purpose.

Protocol 1: Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of this compound for a specific receptor of interest (e.g., a GPCR).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound or vehicle control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the Ki value.

A diagram illustrating the competitive binding assay workflow is provided below.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Cell membranes incubation Incubate: - Membranes - Radioligand - this compound reagents->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Ki from Competition Curve counting->analysis

Caption: Workflow for a radioligand competitive binding assay.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in a signaling pathway (e.g., MAPK/ERK pathway).

Materials:

  • Cultured cells of interest.

  • This compound stock solution.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (total and phosphorylated forms of target proteins).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in culture plates and grow to desired confluency.

  • Treat cells with various concentrations of this compound or vehicle for a specified time.

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for the total protein (e.g., anti-total-ERK) as a loading control.

  • Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

The study of this compound's mechanism of action is still in its infancy. The protocols and frameworks provided in these application notes offer a starting point for researchers to begin to unravel its pharmacological properties. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential to define its molecular targets and cellular effects.

In Vivo Experimental Design for 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid. While the sarpagine (B1680780) class of compounds has shown potential biological activities, including anti-inflammatory, anticancer, and acetylcholinesterase inhibition, specific in vivo data for this compound is not currently available in the public domain. The following application notes and protocols are therefore presented as a representative experimental design based on the known activities of structurally related alkaloids. This document is intended to serve as a foundational guide for researchers to develop a robust in vivo study, and it is imperative that preliminary in vitro and dose-ranging toxicity studies are conducted prior to initiating the described experiments.

Application Notes

Background

Sarpagine and its derivatives are a class of indole alkaloids found predominantly in plants of the Apocynaceae family.[1][2] Structurally related alkaloids have demonstrated a range of pharmacological effects, with anti-inflammatory activity being a notable characteristic of many indole alkaloids.[3][4][5] The proposed mechanism for the anti-inflammatory action of some alkaloids involves the modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory cytokines like TNF-α and interleukins.[5] This document outlines a hypothetical in vivo experimental design to investigate the potential anti-inflammatory properties of this compound using a well-established animal model.

Therapeutic Hypothesis

Based on the known anti-inflammatory activity of related indole alkaloids, it is hypothesized that this compound will exhibit dose-dependent anti-inflammatory effects in a murine model of acute inflammation. The primary endpoint will be the reduction of paw edema, with secondary endpoints including the analysis of inflammatory biomarkers.

Preclinical Development Workflow

The successful in vivo evaluation of this compound requires a systematic approach. The following workflow diagram illustrates the key stages, from initial characterization to the proposed in vivo study.

G cluster_0 Pre-In Vivo Stage cluster_1 In Vivo Stage cluster_2 Post-In Vivo Stage Compound Characterization Compound Characterization In Vitro Efficacy In Vitro Efficacy Compound Characterization->In Vitro Efficacy Purity & Stability Dose-Ranging & Toxicology Dose-Ranging & Toxicology In Vitro Efficacy->Dose-Ranging & Toxicology IC50 Determination Anti-Inflammatory Model Anti-Inflammatory Model Dose-Ranging & Toxicology->Anti-Inflammatory Model MTD & Dosing Regimen Data Collection Data Collection Anti-Inflammatory Model->Data Collection Edema Measurement Biomarker Analysis Biomarker Analysis Data Collection->Biomarker Analysis Tissue & Blood Samples Data Analysis Data Analysis Biomarker Analysis->Data Analysis Cytokine Levels Report & Further Studies Report & Further Studies Data Analysis->Report & Further Studies Statistical Significance

Caption: Preclinical workflow for this compound.

Experimental Protocols

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new compounds.[3][6]

2.1.1. Materials

  • This compound (purity >98%)

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Male Wistar rats (180-220 g)

  • Pletysmometer or digital calipers

  • Syringes and needles (26G)

2.1.2. Experimental Groups

GroupTreatmentDosage (mg/kg, p.o.)Number of Animals (n)
1. Vehicle ControlVehicle-8
2. Positive ControlIndomethacin108
3. Test Group (Low)This compound in Vehicle10 (hypothetical)8
4. Test Group (Medium)This compound in Vehicle30 (hypothetical)8
5. Test Group (High)This compound in Vehicle100 (hypothetical)8

Note: The specified doses for this compound are hypothetical and should be determined based on prior dose-ranging toxicity studies.

2.1.3. Procedure

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, indomethacin, or this compound orally (p.o.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema (mL) = Paw volume at time 't' - Initial paw volume

    • Percentage Inhibition of Edema = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

2.1.4. Data Presentation

Time (hours)Vehicle Control (Edema in mL ± SEM)Indomethacin (10 mg/kg) (Edema in mL ± SEM)This compound (10 mg/kg) (Edema in mL ± SEM)This compound (30 mg/kg) (Edema in mL ± SEM)This compound (100 mg/kg) (Edema in mL ± SEM)
1
2
3
4
5
Treatment GroupPercentage Inhibition of Edema at 3h (%)
Indomethacin (10 mg/kg)
This compound (10 mg/kg)
This compound (30 mg/kg)
This compound (100 mg/kg)
Biomarker Analysis

At the end of the experiment (5 hours post-carrageenan), animals can be euthanized, and blood and paw tissue samples collected for biomarker analysis.

2.2.1. Measurement of Pro-inflammatory Cytokines

  • Sample: Serum or paw tissue homogenate.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6.

  • Protocol: Follow the manufacturer's instructions for the specific ELISA kits used.

2.2.2. Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in the paw tissue is an indicator of neutrophil infiltration.

  • Sample: Paw tissue homogenate.

  • Method: Spectrophotometric assay.

  • Protocol:

    • Homogenize the paw tissue in a suitable buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Incubate the supernatant with a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

    • Measure the change in absorbance at 460 nm.

2.2.3. Data Presentation

GroupTNF-α (pg/mL ± SEM)IL-1β (pg/mL ± SEM)IL-6 (pg/mL ± SEM)MPO Activity (U/g tissue ± SEM)
1. Vehicle Control
2. Positive Control
3. Test Group (Low)
4. Test Group (Medium)
5. Test Group (High)

Signaling Pathway Visualization

The anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds 3_Hydroxysarpagine This compound 3_Hydroxysarpagine->IKK Inhibits? Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

References

Application Note: Quantitative Determination of 3-Hydroxysarpagine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxysarpagine, an indole (B1671886) alkaloid. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex matrices such as plant extracts or biological fluids. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for target compound quantification.

Introduction

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine (B1680780) family of compounds.[1][2] These alkaloids are predominantly found in plants of the Apocynaceae family, such as the genus Rauwolfia, which is known for its wide array of biologically active molecules.[3][4] Given the pharmacological interest in sarpagine and related alkaloids, a robust and reliable analytical method is crucial for research and development, including pharmacokinetic studies, biosynthetic pathway elucidation, and quality control of natural products.[1][2]

This document provides a detailed protocol for the detection and quantification of this compound by LC-MS/MS, a technique that offers high sensitivity and selectivity, making it ideal for analyzing complex samples.[5][6]

Experimental

Sample Preparation

A generic solid-phase extraction (SPE) protocol is provided below, which is a common and effective method for cleaning up plant-derived alkaloid extracts.[7][8][9] This procedure can be adapted based on the specific sample matrix.

Materials:

Protocol:

  • Extraction: Homogenize 1 gram of the sample material (e.g., dried and powdered plant tissue) with 10 mL of methanol containing 0.1% formic acid.

  • Sonication & Centrifugation: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interfering compounds.

  • Elution: Elute the target analyte with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography

Instrumentation:

  • UHPLC or HPLC system

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The molecular formula of this compound is C₁₉H₂₂N₂O₃, with a molecular weight of 326.39 g/mol . The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 327.4. Based on common fragmentation patterns of indole alkaloids, which often involve losses of water (H₂O), carbon monoxide (CO), and fragmentation of the alkaloid skeleton, the following MRM transitions are proposed for quantification and confirmation.[10][11] Note: These transitions should be optimized for the specific instrument being used.

Table 3: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV) (Starting Point)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Starting Point)
This compound327.4Prediction 1: Loss of H₂O -> 309.415Prediction 2: Further fragmentation -> ~158.125

It is highly recommended to perform a product ion scan of a this compound standard to confirm the optimal product ions and collision energies.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for alkaloid quantification.[5][12][13][14] The exact values for this compound will need to be determined experimentally.

Table 4: Typical Quantitative Performance of LC-MS/MS Methods for Alkaloids

ParameterTypical Range
Linearity (r²) >0.99
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) <15%

Workflow and Pathway Diagrams

experimental_workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Homogenization extraction Solvent Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Reconstitution spe->reconstitution lc_separation UHPLC/HPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway Predicted Fragmentation of this compound precursor [M+H]⁺ m/z 327.4 product1 Product Ion 1 [M+H-H₂O]⁺ m/z 309.4 precursor->product1 Collision Energy 1 product2 Product Ion 2 (Further Fragmentation) m/z ~158.1 precursor->product2 Collision Energy 2

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric parameters, offers a solid foundation for researchers. While the MRM transitions are predicted based on the fragmentation of similar compounds, they provide a strong starting point for method development. For precise and accurate quantification, it is essential to validate the method in the user's laboratory and with their specific sample matrix, determining key parameters such as LOD, LOQ, linearity, accuracy, and precision.

References

Application Notes and Protocols for Culturing Plant Sources for 3-Hydroxysarpagine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid with potential pharmaceutical applications. Its extraction from whole plant sources can be challenging due to low abundance and variability. Plant cell and organ culture technologies offer a promising alternative for a consistent and scalable supply. This document provides detailed application notes and protocols for the establishment, maintenance, and elicitation of plant cell suspension and hairy root cultures, primarily from Rauwolfia serpentina, a known producer of sarpagan-type alkaloids, for the potential extraction of this compound. While specific quantitative data for this compound from these systems is limited in published literature, data for related and co-occurring alkaloids such as ajmaline (B190527) and reserpine (B192253) are presented to demonstrate the productivity of these culture systems.

Plant Culture Systems for Sarpagan Alkaloid Production

Two primary in vitro culture systems are recommended for the production of sarpagan alkaloids: cell suspension cultures and hairy root cultures.

  • Cell Suspension Cultures: These are cultures of undifferentiated plant cells grown in a liquid medium. They offer rapid biomass proliferation. However, they can sometimes exhibit genetic instability and may require hormonal supplementation for growth and secondary metabolite production.

  • Hairy Root Cultures: Induced by transformation with Agrobacterium rhizogenes, hairy roots are genetically stable, exhibit rapid growth in hormone-free media, and often produce secondary metabolites at levels comparable to or exceeding those of the parent plant's roots.[1][2][3][4] Hairy root cultures of Rauwolfia serpentina have been extensively studied for the production of terpenoid indole alkaloids.[1] Notably, new sarpagine (B1680780) group alkaloids have been isolated from Rauwolfia serpentina hairy root cultures, indicating their suitability for producing a diverse range of these compounds.[5][6]

Quantitative Data on Alkaloid Production

Table 1: Alkaloid Yields from Rauwolfia serpentina Cell Suspension Cultures

AlkaloidCulture ConditionsYield (% dry weight)Reference
AjmalineModified Linsmaier-Skoog medium0.005 - 0.012[7]
ReserpineModified Linsmaier-Skoog medium0 - 0.003[7]
Reserpine (Optimized)Selected cell lines in modified Linsmaier-Skoog medium0.03 - 0.06[7]
Total AlkaloidsLong-term culture (K-27 strain)2.8[8]
Ajmaline-type AlkaloidsLong-term culture (K-27 strain)1.6[8]
AjmalineLong-term culture (K-27 strain)0.690[8]

Table 2: Alkaloid Yields from Rauwolfia serpentina Hairy Root Cultures

AlkaloidElicitor/TreatmentFold Increase/YieldReference
Ajmalicine100 mM NaCl (1 week)14.8-fold increase[9][10]
Ajmaline100 mg/L Mannan (1 week)2.9-fold increase[9][10]
Reserpine-0.0064 - 0.0858% DW[4]
Ajmalicine1.5 mg/L Methyl Jasmonate0.261%[11]
Reserpine1.5 mg/L Methyl Jasmonate0.456%[11]
Reserpine1.5 mg/L Salicylic (B10762653) Acid0.440%[11]

Experimental Protocols

Protocol for Establishment of Rauwolfia serpentina Callus and Cell Suspension Cultures

This protocol is adapted from established methods for Rauwolfia serpentina.[3][12]

Workflow for Cell Suspension Culture Establishment

G cluster_0 Explant Preparation cluster_1 Callus Induction cluster_2 Suspension Culture Initiation cluster_3 Maintenance and Scaling-up A Select healthy, young leaves of Rauwolfia serpentina B Surface sterilize explants A->B C Inoculate on solid MS medium with 2,4-D and BAP B->C D Incubate in the dark at 25±2°C C->D E Subculture every 3-4 weeks D->E F Transfer friable callus to liquid MS medium E->F G Incubate on an orbital shaker (120 rpm) F->G H Subculture weekly by transferring an aliquot to fresh medium G->H I Scale up to larger flasks or bioreactors H->I

Caption: Workflow for establishing Rauwolfia serpentina cell suspension cultures.

Materials:

  • Young leaves of Rauwolfia serpentina

  • 70% (v/v) Ethanol (B145695)

  • 5% (v/v) Sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Phytohormones: 2,4-Dichlorophenoxyacetic acid (2,4-D), 6-Benzylaminopurine (BAP)

  • Agar

  • Petri dishes, Erlenmeyer flasks

  • Sterile forceps and scalpels

Procedure:

  • Explant Preparation: a. Excise young, healthy leaves from a Rauwolfia serpentina plant. b. Wash the leaves under running tap water for 10 minutes. c. In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds, followed by a brief rinse in sterile distilled water. d. Surface sterilize by immersing in a 5% sodium hypochlorite solution for 10-15 minutes. e. Rinse the explants 3-4 times with sterile distilled water. f. Cut the leaves into small segments (1-2 cm²).

  • Callus Induction: a. Prepare solid MS medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators (e.g., 2.0 mg/L 2,4-D and 0.5 mg/L BAP). Adjust the pH to 5.8 before autoclaving. b. Place the leaf explants onto the callus induction medium in Petri dishes. c. Seal the Petri dishes and incubate in the dark at 25 ± 2°C. d. Subculture the developing callus onto fresh medium every 3-4 weeks.

  • Initiation of Cell Suspension Culture: a. Select friable, fast-growing callus and transfer approximately 2-3 g into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium (but without agar). b. Place the flasks on an orbital shaker at 120 rpm under dark conditions at 25 ± 2°C.

  • Maintenance and Subculturing: a. Subculture the cell suspension every 7-10 days by transferring 10-20% of the culture volume into fresh liquid medium.

Protocol for Establishment of Rauwolfia serpentina Hairy Root Cultures

This protocol is based on established methods for inducing hairy roots in Rauwolfia serpentina.[4][13][14]

Workflow for Hairy Root Culture Establishment

G cluster_0 Infection cluster_1 Root Induction cluster_2 Establishment in Liquid Culture cluster_3 Maintenance and Scaling-up A Prepare sterile leaf explants B Inoculate with Agrobacterium rhizogenes suspension A->B C Co-cultivate for 2-3 days B->C D Transfer to solid medium with antibiotics C->D E Incubate in the dark at 25±2°C D->E F Observe for hairy root emergence E->F G Excise and transfer roots to liquid hormone-free medium F->G H Incubate on an orbital shaker (100-120 rpm) G->H I Subculture every 3-4 weeks H->I J Select fast-growing lines for scale-up I->J

Caption: Workflow for establishing Rauwolfia serpentina hairy root cultures.

Materials:

  • Young leaves of Rauwolfia serpentina

  • Agrobacterium rhizogenes strain (e.g., A4, LBA9402)

  • YEB or LB medium for bacterial culture

  • MS or B5 (Gamborg's) medium

  • Antibiotics (e.g., cefotaxime, carbenicillin)

  • Acetosyringone (B1664989)

Procedure:

  • Bacterial Culture Preparation: a. Streak A. rhizogenes on solid YEB or LB medium and incubate at 28°C for 2 days. b. Inoculate a single colony into liquid YEB or LB medium and grow overnight at 28°C with shaking (200 rpm) to an OD₆₀₀ of 0.6-0.8. c. Pellet the bacteria by centrifugation and resuspend in liquid MS or B5 medium to a similar OD₆₀₀. Add acetosyringone (100-200 µM) to the bacterial suspension to induce virulence genes.

  • Infection and Co-cultivation: a. Prepare sterile leaf explants as described in section 3.1.1. b. Immerse the explants in the bacterial suspension for 15-30 minutes. c. Blot the explants on sterile filter paper to remove excess bacteria. d. Place the explants on solid, hormone-free MS or B5 medium. e. Co-cultivate in the dark at 22-25°C for 2-3 days.

  • Hairy Root Induction and Selection: a. Transfer the explants to solid, hormone-free MS or B5 medium containing an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L cefotaxime). b. Incubate in the dark at 25 ± 2°C. c. Hairy roots should emerge from the wounded sites within 2-4 weeks. d. Once the roots are 1-2 cm long, excise them and transfer to fresh antibiotic-containing medium. e. Continue to subculture on antibiotic-containing medium until the bacteria are completely eliminated.

  • Establishment of Liquid Cultures: a. Transfer established, bacteria-free hairy roots into Erlenmeyer flasks containing liquid, hormone-free MS or B5 medium. b. Maintain the cultures on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C. c. Subculture every 3-4 weeks by transferring a small portion of the root biomass to fresh medium.

Elicitation Protocol

Elicitors such as methyl jasmonate (MeJA) and salicylic acid (SA) can be used to enhance the production of terpenoid indole alkaloids.[11][15][16]

Materials:

  • Established cell suspension or hairy root cultures

  • Stock solutions of Methyl Jasmonate (MeJA) and Salicylic Acid (SA) (dissolved in ethanol or DMSO and filter-sterilized)

Procedure:

  • Prepare sterile stock solutions of MeJA and SA.

  • Add the elicitor to the culture medium at the desired final concentration (e.g., 50-250 µM for MeJA, 50-100 µM for SA). Ensure the final concentration of the solvent is not detrimental to the cells.

  • A control culture with only the solvent should be included.

  • Incubate the cultures for a specific duration (e.g., 24, 48, 72 hours) before harvesting.

  • Harvest the biomass (and the medium, if metabolites are secreted) for alkaloid extraction and analysis.

Protocol for Extraction and Quantification of Sarpagan Alkaloids

This is a general protocol for the extraction and analysis of indole alkaloids, which can be adapted for this compound.[17][18][19][20]

Materials:

  • Harvested and freeze-dried plant cell or hairy root biomass

  • Methanol (B129727) or ethanol

  • Ammonium (B1175870) hydroxide

  • Dichloromethane (B109758) or chloroform

  • Sodium sulfate

  • Rotary evaporator

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, water (HPLC grade)

  • Formic acid or trifluoroacetic acid

  • This compound standard (if available) or a related sarpagan alkaloid standard for reference.

Procedure:

  • Extraction: a. Grind the freeze-dried biomass to a fine powder. b. To 1 g of powdered biomass, add 20 mL of methanol and sonicate for 30 minutes. c. Filter the extract and repeat the extraction process on the residue two more times. d. Combine the methanolic extracts and evaporate to dryness under vacuum. e. Redissolve the residue in 10 mL of 2% sulfuric acid. f. Wash the acidic solution with 10 mL of dichloromethane to remove non-polar impurities. Discard the organic phase. g. Make the aqueous phase alkaline (pH 9-10) with ammonium hydroxide. h. Extract the alkaloids with 3 x 15 mL of dichloromethane. i. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. j. Redissolve the final residue in a known volume of methanol for HPLC analysis.

  • HPLC Quantification: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B. c. Flow Rate: 1.0 mL/min. d. Detection: UV detection at 280 nm (or a wavelength determined by the UV spectrum of this compound). e. Injection Volume: 20 µL. f. Quantify the amount of this compound by comparing the peak area with a standard curve prepared from a known concentration of a this compound standard. If a standard is unavailable, relative quantification can be performed.

Signaling Pathways and Logical Relationships

Sarpagan Alkaloid Biosynthesis Pathway

The biosynthesis of sarpagan alkaloids, including this compound, originates from the precursors tryptamine (B22526) and secologanin, which condense to form strictosidine. A series of enzymatic steps then lead to the formation of the characteristic sarpagan skeleton.

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Deglucosylated_Strictosidine Deglucosylated_Strictosidine Strictosidine->Deglucosylated_Strictosidine Strictosidine β-D-glucosidase (SGD) Polyneuridine_aldehyde Polyneuridine_aldehyde Deglucosylated_Strictosidine->Polyneuridine_aldehyde Sarpagan Bridge Enzyme (SBE) Sarpagan_skeleton Sarpagan_skeleton Polyneuridine_aldehyde->Sarpagan_skeleton Polyneuridine Aldehyde Esterase (PNAE) & other enzymes Hydroxysarpagine This compound Sarpagan_skeleton->Hydroxysarpagine Hydroxylation & other modifications

Caption: Simplified biosynthetic pathway of sarpagan alkaloids.

Jasmonate Signaling Pathway for Terpenoid Indole Alkaloid Production

Elicitation with methyl jasmonate (MeJA) triggers a signaling cascade that leads to the upregulation of transcription factors, which in turn activate the expression of genes involved in terpenoid indole alkaloid (TIA) biosynthesis.[21][22][23]

G MeJA Methyl Jasmonate (Elicitor) COI1 COI1 Receptor Complex MeJA->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses ORCA ORCA Transcription Factors MYC2->ORCA activates transcription of TIA_genes TIA Biosynthetic Genes (e.g., STR, SGD, SBE) ORCA->TIA_genes activates transcription of TIA_production Increased TIA Production TIA_genes->TIA_production leads to

Caption: Jasmonate signaling pathway leading to increased TIA production.

Concluding Remarks

The protocols and data presented provide a comprehensive framework for researchers interested in the in vitro production of this compound and other sarpagan alkaloids. While hairy root cultures appear to be a more stable and productive system, cell suspension cultures also offer a viable alternative. Elicitation strategies are crucial for maximizing yields. Further research is needed to obtain specific quantitative data for this compound and to optimize culture and elicitation conditions for this particular compound. The analytical methods described can be adapted for the precise quantification of this compound, which is essential for process optimization and quality control in drug development.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Hydroxysarpagin für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

3-Hydroxysarpagin ist ein Indolalkaloid aus der Gruppe der Sarpagin-Alkaloide, das in verschiedenen Pflanzen, vor allem in der Familie der Apocynaceae, vorkommt[1][2]. Aufgrund seiner pharmakologischen Eigenschaften ist die genaue quantitative Analyse von 3-Hydroxysarpagin in komplexen Matrices von großem Interesse. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Analyse von flüchtigen und semi-flüchtigen Verbindungen[3][4]. Die direkte Analyse von 3-Hydroxysarpagin mittels GC-MS ist jedoch aufgrund der polaren Hydroxylgruppe, die die Flüchtigkeit verringert und zu schlechter Peakform und Adsorption an der Säule führen kann, problematisch[5][6].

Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich, um die Flüchtigkeit und thermische Stabilität des Analyten zu erhöhen[7][8]. Die Silylierung ist eine weit verbreitete Derivatisierungsmethode, bei der aktive Wasserstoffatome in polaren funktionellen Gruppen, wie z. B. Hydroxylgruppen, durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt werden[4][5]. Dies führt zu einer Verringerung der Polarität und einer Erhöhung des Dampfdrucks, was die Verbindung für die GC-MS-Analyse zugänglich macht[5].

Diese Application Note beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von 3-Hydroxysarpagin mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) für die anschließende quantitative Analyse mittels GC-MS.

Experimentelle Protokolle

1. Benötigte Materialien und Reagenzien

  • Proben: Extrakte, die 3-Hydroxysarpagin enthalten

  • Standard: 3-Hydroxysarpagin (Referenzstandard)

  • Derivatisierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel: Dichlormethan, Ethylacetat, Methanol (alle von HPLC-Qualität oder höher), wasserfrei

  • Geräte:

    • GC-MS-System (z.B. Agilent 5890 GC mit 5973 Massenselektivem Detektor oder äquivalent)

    • GC-Säule: HP-5MS (30 m × 0,25 mm; Filmdicke 0,25 µm) oder äquivalent[9]

    • Reaktionsgefäße (z.B. 1,5-mL-Glas-Autosampler-Vials mit Schraubverschluss und Septum)[7]

    • Heizblock oder Ofen

    • Stickstoff-Evaporator

    • Zentrifuge

    • Pipetten und Spritzen

2. Probenvorbereitung (Beispielhafte Extraktion aus Pflanzenmaterial)

  • Homogenisierung: 1 g getrocknetes und pulverisiertes Pflanzenmaterial wird eingewogen.

  • Extraktion: Das homogenisierte Material wird mit 20 mL Methanol versetzt und für 30 Minuten im Ultraschallbad extrahiert.

  • Zentrifugation: Die Mischung wird bei 4000 U/min für 10 Minuten zentrifugiert und der Überstand wird abgenommen.

  • Wiederholung: Der Extraktionsschritt wird am Rückstand wiederholt und die Überstände werden vereinigt.

  • Einengung: Die vereinigten Extrakte werden unter einem sanften Stickstoffstrom bei 40 °C zur Trockne eingedampft.

  • Rekonstitution: Der trockene Extrakt wird in 1 mL Dichlormethan aufgenommen und ist nun für die Derivatisierung bereit.

3. Derivatisierungsprotokoll (Silylierung)

  • Vorbereitung: Ein Aliquot des rekonstituierten Extrakts (z.B. 100 µL) wird in ein sauberes, trockenes Reaktionsgefäß überführt.

  • Trocknung: Das Lösungsmittel wird unter Stickstoff vollständig abgedampft, um sicherzustellen, dass keine Feuchtigkeit vorhanden ist, da Wasser die Silylierungsreaktion stören kann.

  • Reagenz zugeben: Dem trockenen Rückstand werden 50 µL wasserfreies Ethylacetat und 50 µL BSTFA (mit 1% TMCS) zugegeben[4].

  • Reaktion: Das Gefäß wird fest verschlossen und für 30 Minuten bei 70 °C im Heizblock oder Ofen inkubiert[4].

  • Abkühlen: Das Reaktionsgefäß wird vor der GC-MS-Injektion auf Raumtemperatur abgekühlt.

4. GC-MS-Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Gerät und die Säule optimiert werden.

  • Injektor:

    • Temperatur: 280 °C[9]

    • Injektionsmodus: Splitless (1 µL Injektionsvolumen)

  • Trägergas: Helium mit einer konstanten Flussrate von 1 mL/min[9]

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 150 °C, für 2 Minuten halten

    • Rampe 1: Anstieg um 10 °C/min auf 280 °C

    • Haltezeit: 10 Minuten bei 280 °C halten [angelehnt an 2]

  • Massenspektrometer:

    • Transferlinien-Temperatur: 280 °C[9]

    • Ionenquellentemperatur: 230 °C[9]

    • Ionisationsenergie: 70 eV[9]

    • Scan-Modus: Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) für quantitative Analysen.

Datenpräsentation

Die quantitativen Daten für die Analyse von TMS-derivatisiertem 3-Hydroxysarpagin können in der folgenden Tabelle zusammengefasst werden. Hinweis: Die folgenden Werte sind beispielhaft und müssen experimentell für das spezifische Analyseverfahren ermittelt werden.

ParameterWertAnmerkungen
Analyt 3-Hydroxy-TMS-SarpaginTrimethylsilyl-Derivat von 3-Hydroxysarpagine
Retentionszeit (RT) ca. 22.5 minAbhängig von der GC-Säule und den Temperaturbedingungen
Charakteristische Ionen (m/z) M⁺ (theoretisch), [M-15]⁺, weitere FragmenteM⁺ ist das Molekülion. [M-15]⁺ entspricht dem Verlust einer Methylgruppe.
Quantifizierungsion [M-15]⁺Typischerweise das intensivste und stabilste Fragment
Qualifikatorionen M⁺, andere signifikante FragmenteZur Bestätigung der Identität des Analyten
Nachweisgrenze (LOD) 0.1 - 1 ng/mLGeschätzter Wert, stark methodenabhängig
Bestimmungsgrenze (LOQ) 0.5 - 5 ng/mLGeschätzter Wert, stark methodenabhängig

Visualisierung des Arbeitsablaufs

Der folgende Graph veranschaulicht den gesamten experimentellen Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

experimental_workflow sample Probenvorbereitung (Extraktion & Einengung) derivatization Derivatisierung (Silylierung mit BSTFA) sample->derivatization Trockener Extrakt gcms_analysis GC-MS Analyse derivatization->gcms_analysis TMS-Derivat data_processing Datenverarbeitung (Peak-Integration) gcms_analysis->data_processing Rohdaten (Chromatogramm) quantification Quantifizierung & Berichterstattung data_processing->quantification Integrierte Daten

Abbildung 1: Schematischer Arbeitsablauf für die GC-MS-Analyse von 3-Hydroxysarpagin.

Diskussion und Fehlerbehebung

Die erfolgreiche GC-MS-Analyse von 3-Hydroxysarpagin hängt entscheidend von einer effektiven Derivatisierung ab. Die Silylierung mit BSTFA ist eine zuverlässige Methode, um die Flüchtigkeit und thermische Stabilität des Analyten zu verbessern, was zu einer besseren Peakform und Empfindlichkeit führt[4].

Mögliche Probleme und Lösungen:

  • Unvollständige Derivatisierung: Erkennbar an breiten oder asymmetrischen Peaks.

    • Lösung: Sicherstellen, dass die Probe vollständig trocken ist. Reaktionszeit oder -temperatur erhöhen. Einen Überschuss an Derivatisierungsreagenz verwenden.

  • Abbau des Derivats: Die Stabilität von TMS-Derivaten kann durch Feuchtigkeit beeinträchtigt werden.

    • Lösung: Proben unmittelbar nach der Derivatisierung analysieren[10]. Wasserfreie Lösungsmittel und Reagenzien verwenden.

  • Matrixinterferenzen: Co-extrahierte Substanzen können die Derivatisierung oder die chromatographische Trennung stören.

    • Lösung: Einen zusätzlichen Reinigungsschritt wie die Festphasenextraktion (SPE) in die Probenvorbereitung integrieren[4][8].

Schlussfolgerung

Das hier vorgestellte Protokoll beschreibt eine robuste Methode zur Derivatisierung und quantitativen Analyse von 3-Hydroxysarpagin mittels GC-MS. Die Umwandlung des polaren Analyten in sein flüchtigeres TMS-Derivat ermöglicht eine empfindliche und zuverlässige Analyse, die für pharmakologische Studien und die Qualitätskontrolle von Naturstoffen von entscheidender Bedeutung ist. Die Methode kann als Grundlage für die Entwicklung validierter Analyseverfahren in der pharmazeutischen Forschung und Entwicklung dienen.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxysarpagine Extraction from Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 3-hydroxysarpagine from plant sources. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources of this compound?

A1: this compound, a sarpagine-type indole (B1671886) alkaloid, is primarily isolated from plants of the Apocynaceae family. The most notable sources include species of the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia tetraphylla[1]. While other indole alkaloids are abundant in plants like Catharanthus roseus, specific identification of this compound is most frequently reported in Rauwolfia species[1].

Q2: What are the general principles for extracting this compound?

A2: The extraction of this compound, as with other indole alkaloids, is based on its basic nature and solubility characteristics. A common strategy involves an acid-base extraction. The dried and powdered plant material is first extracted with an acidic aqueous solution to protonate the alkaloids, rendering them soluble in the aqueous phase[2][3]. This is often followed by defatting with a non-polar solvent to remove lipids and chlorophyll. The pH of the aqueous extract is then adjusted to a basic level to neutralize the alkaloid salts, converting them back to their free base form. Finally, the free base alkaloids are extracted into a water-immiscible organic solvent[2][3].

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is a critical factor in optimizing extraction yield. For the initial acidic extraction, dilute acids like hydrochloric acid or acetic acid are commonly used[4][5]. For the subsequent extraction of the free alkaloid base, chlorinated solvents such as dichloromethane (B109758) and chloroform, or other polar organic solvents like methanol (B129727) and ethanol, are frequently employed[6][7]. The selection should be based on the polarity of this compound and the desire to minimize the co-extraction of impurities[8]. Methanol has been shown to be efficient for extracting a broad range of phytochemicals, including alkaloids[3].

Q4: How does pH influence the extraction efficiency?

A4: pH plays a crucial role in the selective extraction of alkaloids. Maintaining an acidic pH (typically around 2-3) during the initial aqueous extraction ensures that the alkaloids are in their protonated, water-soluble salt form, maximizing their transfer into the aqueous phase[9][10][11]. Conversely, for the subsequent liquid-liquid extraction into an organic solvent, the aqueous phase must be made alkaline (typically pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents[2]. Careful control of pH at each stage is essential for high recovery rates.

Q5: What is the optimal temperature for extraction?

A5: The extraction temperature can significantly impact the yield. Generally, increasing the temperature enhances solvent diffusivity and solute solubility, which can improve extraction efficiency[12]. However, excessively high temperatures may lead to the thermal degradation of heat-sensitive alkaloids[12]. An optimal temperature, often in the range of 40-60°C, is typically chosen to balance extraction efficiency and the stability of the target compound[12][13][14]. For some methods like Soxhlet extraction, the temperature is determined by the boiling point of the solvent[8].

Q6: What analytical methods are used to quantify this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantification of indole alkaloids, including those of the sarpagine (B1680780) type[15]. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is preferred[16]. The validation of these analytical methods according to ICH guidelines is crucial to ensure accurate and reliable results[16].

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Extraction Yield

Possible Cause Troubleshooting Step
Incomplete cell wall disruptionEnsure the plant material is finely powdered to maximize the surface area for solvent penetration.
Suboptimal solvent choiceExperiment with a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, chloroform) to find the most effective one for this compound.
Incorrect pH during extractionVerify and adjust the pH of the aqueous solution during both the acid and base extraction steps using a calibrated pH meter.
Insufficient extraction time or temperatureOptimize the extraction time and temperature. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially reduce time and improve efficiency[7].
Degradation of the alkaloidAvoid prolonged exposure to high temperatures or harsh acidic/basic conditions.

Issue 2: Presence of Impurities in the Final Extract

Possible Cause Troubleshooting Step
Co-extraction of pigments and lipidsIncorporate a defatting step by washing the initial acidic extract with a non-polar solvent like hexane (B92381) or petroleum ether[2].
Incomplete separation during liquid-liquid extractionEnsure proper phase separation and avoid taking any of the aqueous layer with the organic extract. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
Emulsion formationTo prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. If an emulsion forms, it can sometimes be broken by adding a small amount of a different organic solvent or by centrifugation[12].
Presence of other alkaloids with similar propertiesEmploy further purification steps such as column chromatography or preparative HPLC for the isolation of this compound[17].

Issue 3: Poor Chromatographic Resolution or Peak Shape in HPLC Analysis

| Possible Cause | Troubleshooting Step | | Inappropriate mobile phase | Optimize the mobile phase composition, including the organic modifier, aqueous component, and pH, to improve the separation of this compound from other compounds. | | Column degradation | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. If peak shape deteriorates, consider replacing the column. | | Co-elution with interfering compounds | Adjust the gradient profile or switch to a different column stationary phase to achieve better separation. | | Analyte instability in the mobile phase | Ensure the pH of the mobile phase is compatible with the stability of this compound. |

Quantitative Data Summary

While specific quantitative data for this compound yield under varying conditions is limited in publicly available literature, the following table summarizes the yield of total alkaloids from relevant plant sources using different extraction methods. This can serve as a starting point for optimizing this compound extraction.

Plant SourceExtraction MethodSolventKey ParametersTotal Alkaloid Yield (%)Reference
Rauwolfia serpentinaAccelerated Solvent Extraction (ASE)Not SpecifiedNot Specified2.63[7]
Rauwolfia serpentinaMicrowave-Assisted Extraction (MAE)Not SpecifiedNot Specified2.50[7]
Rauwolfia serpentinaSoxhlet ExtractionNot SpecifiedNot Specified1.63[7]
Rauwolfia serpentinaMacerationNot SpecifiedNot Specified1.19[7]
Catharanthus roseusSoxhlet ExtractionDichloromethane16 h refluxNot specified, but good recovery for vindoline[16]
Catharanthus roseusSolid-Liquid Extraction with Sonication0.5 M H₂SO₄ and Methanol (3:1 v/v)3 hNot specified, but good recovery for 3',4'-anhydrovinblastine[16]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound from Rauwolfia Species

This protocol is a generalized procedure based on common alkaloid extraction techniques.

  • Preparation of Plant Material:

    • Dry the roots of Rauwolfia serpentina in the shade.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Acidic Extraction:

    • Macerate the powdered plant material in a 0.1 M hydrochloric acid solution (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to separate the acidic extract from the plant debris.

    • Repeat the extraction process with the plant residue to ensure maximum recovery of alkaloids. Combine the acidic extracts.

  • Defatting:

    • Transfer the combined acidic extract to a separatory funnel.

    • Add an equal volume of hexane or petroleum ether and gently shake.

    • Allow the layers to separate and discard the upper organic layer containing lipids and pigments.

    • Repeat this washing step until the organic layer is colorless.

  • Basification and Extraction of Free Alkaloids:

    • Adjust the pH of the defatted aqueous extract to 9-10 using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

    • Transfer the basified solution to a separatory funnel and add an equal volume of dichloromethane.

    • Shake the funnel vigorously, periodically releasing the pressure.

    • Allow the layers to separate and collect the lower organic layer containing the alkaloids.

    • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Purification (Optional):

    • The crude extract can be further purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to isolate this compound.

Protocol 2: HPLC-UV Quantification of Sarpagine-Type Alkaloids

This protocol provides a general framework for the quantitative analysis of sarpagine-type alkaloids.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase:

    • A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often employed for better separation of multiple alkaloids.

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard (if available) or a related sarpagine alkaloid in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • Dissolve a known amount of the crude alkaloid extract in the mobile phase or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: Typically in the range of 220-280 nm for indole alkaloids. The optimal wavelength for this compound should be determined by acquiring its UV spectrum.

    • Column temperature: 25-30 °C

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

ExtractionWorkflow Start Dried & Powdered Rauwolfia Plant Material AcidExtraction Acidic Extraction (e.g., 0.1M HCl) Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Defatting Defatting (with Hexane) Filtration1->Defatting Basification Basification (to pH 9-10) Defatting->Basification OrganicExtraction Extraction with Organic Solvent (e.g., Dichloromethane) Basification->OrganicExtraction Drying Drying & Concentration OrganicExtraction->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound TroubleshootingLowYield Problem Low Extraction Yield Cause1 Incomplete Cell Wall Disruption Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Incorrect pH Problem->Cause3 Cause4 Insufficient Time/ Temperature Problem->Cause4 Solution1 Grind to Fine Powder Cause1->Solution1 Solution2 Test Different Solvents Cause2->Solution2 Solution3 Verify & Adjust pH Cause3->Solution3 Solution4 Optimize Parameters/ Use UAE or MAE Cause4->Solution4

References

Troubleshooting 3-Hydroxysarpagine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound?

The synthesis of this compound, a member of the sarpagine (B1680780) family of alkaloids, presents several challenges. A key difficulty lies in the stereoselective construction of its intricate polycyclic framework. The introduction of the hydroxyl group at the C3 position of the indole nucleus can also lead to undesired side reactions, such as over-oxidation or dimerization of the intermediate.[1] Furthermore, the Pictet-Spengler reaction, a crucial step in forming the tetracyclic core, can result in the formation of diastereomeric byproducts that are often difficult to separate. Protecting group strategies are often necessary, and their application and removal can introduce additional steps and potential complications.

Q2: What is the typical starting material for the synthesis of the sarpagine core?

The synthesis of the sarpagine alkaloid core commonly starts from derivatives of the amino acid tryptophan.[2] The indole moiety of tryptophan serves as a fundamental building block for the characteristic indole-fused azabicyclo[3.3.1]nonane structure.[3]

Q3: What are the key chemical reactions involved in the synthesis of the sarpagine skeleton?

Several key reactions are employed to construct the complex architecture of sarpagine alkaloids. The Pictet-Spengler reaction is fundamental for creating the tetrahydro-β-carboline core.[2][4] Other significant transformations include Dieckmann cyclization, Mannich-type reactions, and various cycloadditions to form the characteristic bridged ring systems.[3][5] More recent strategies have also utilized methods like the Bischler-Napieralski/homo-Mannich sequence.[5]

Troubleshooting Guide

Problem 1: Low yield or formation of colored impurities during the hydroxylation of the indole precursor.

Possible Cause: Over-oxidation of the desired 3-hydroxyindole (indoxyl) intermediate. Indoxyl is known to be a transient species that can be further oxidized and can also undergo dimerization to form indigoid pigments, which are intensely colored.[1] This is a common issue, particularly when using enzymatic (e.g., cytochrome P450) or strong chemical oxidants.

Suggested Solutions:

  • Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent and the reaction time. Lowering the reaction temperature may also help to minimize over-oxidation.

  • Choice of Oxidant: If using chemical methods, consider milder and more selective oxidizing agents.

  • Protecting Groups: Introduction of a suitable protecting group on the indole nitrogen can modulate the electron density of the indole ring and potentially reduce its susceptibility to over-oxidation.

  • Purification: Rapid purification of the crude product is recommended to isolate the 3-hydroxyindole before significant degradation or dimerization occurs.

Condition Oxidizing Agent Temperature Observed Outcome Recommended Action
ACytochrome P45037°CFormation of blue/purple pigmentsReduce incubation time, consider enzyme inhibitors for further oxidation.
BStrong chemical oxidantRoom TemperatureLow yield of desired product, significant colored byproductSwitch to a milder oxidant, lower reaction temperature to 0°C or below.

Experimental Protocol: Enzymatic Hydroxylation of an Indole Precursor (General Procedure)

  • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing the indole substrate.

  • Add the cytochrome P450 enzyme and a cofactor (e.g., NADPH).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by TLC or LC-MS at regular, short intervals.

  • Once the formation of the desired 3-hydroxyindole is optimal and before significant byproduct formation, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Proceed immediately with purification.

Problem 2: Formation of diastereomeric byproducts during the Pictet-Spengler reaction.

Possible Cause: The Pictet-Spengler reaction between a tryptamine (B22526) derivative and an aldehyde or ketone can create a new stereocenter, leading to the formation of diastereomers. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substrates.

Suggested Solutions:

  • Temperature Control: Running the reaction at lower temperatures often favors the kinetic product, which may be a single diastereomer. Conversely, higher temperatures can lead to thermodynamic equilibrium and a mixture of isomers.

  • Catalyst Selection: The choice of acid catalyst (Brønsted or Lewis acid) can significantly influence the stereochemical outcome of the reaction. Chiral catalysts can be employed to favor the formation of a specific enantiomer.

  • Protecting Groups: The presence of bulky protecting groups on the tryptamine nitrogen or other functionalities can create steric hindrance that directs the cyclization to form a single diastereomer.

  • Chromatography: If a mixture of diastereomers is unavoidable, careful optimization of the chromatographic conditions (e.g., choice of stationary and mobile phase) is necessary for their separation.

Reaction Parameter Condition 1 Condition 2 Impact on Diastereoselectivity
Temperature -78°CRoom TemperatureOften favors the kinetically controlled product.
Catalyst Trifluoroacetic Acid (TFA)Chiral Brønsted AcidCan result in a mixture of diastereomers.
N-substituent UnprotectedBulky Protecting Group (e.g., Boc)May offer less steric guidance.

Experimental Protocol: Pictet-Spengler Reaction (General Procedure)

  • Dissolve the 3-hydroxytryptamine derivative (with or without a protecting group) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Add the aldehyde or ketone reactant.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid).

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 3: Difficulty in removing protecting groups without affecting other functional groups.

Possible Cause: The stability of the protecting group may be too high, requiring harsh deprotection conditions that are incompatible with the sensitive functional groups present in the this compound backbone, such as the hydroxyl group or the indole nucleus itself.

Suggested Solutions:

  • Protecting Group Selection: Choose a protecting group that can be removed under mild and orthogonal conditions. For example, a silyl (B83357) ether for the hydroxyl group can often be removed with fluoride (B91410) ions, which is a mild method.

  • Protecting-Group-Free Synthesis: Explore synthetic routes that avoid the use of protecting groups altogether.[3][6] This can significantly shorten the synthesis and avoid potential side reactions during deprotection.

  • Step-wise Deprotection: If multiple protecting groups are present, plan a synthetic strategy that allows for their selective and sequential removal.

Visualizing the Workflow and Logic

Diagram 1: Troubleshooting Workflow for Low Yield in Hydroxylation

G start Low Yield / Colored Impurities in Hydroxylation Step check_oxidation Check for Over-oxidation (TLC, LC-MS) start->check_oxidation solution1 Modify Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Stoichiometric Oxidant check_oxidation->solution1 Confirmed solution2 Change Oxidizing Agent: - Use Milder Reagent check_oxidation->solution2 Confirmed solution3 Protect Indole Nitrogen check_oxidation->solution3 Confirmed solution4 Optimize Purification: - Rapid Chromatography check_oxidation->solution4 Confirmed end Improved Yield and Purity solution1->end solution2->end solution3->end solution4->end

Caption: A flowchart for troubleshooting low yields in the hydroxylation step.

Diagram 2: Decision Tree for Managing Pictet-Spengler Diastereomers

G start Formation of Diastereomers in Pictet-Spengler Reaction is_separable Are Diastereomers Separable by Chromatography? start->is_separable optimize_separation Optimize Chromatographic Conditions is_separable->optimize_separation Yes modify_reaction Modify Reaction Conditions to Improve Diastereoselectivity is_separable->modify_reaction No end_sep Pure Diastereomers Obtained optimize_separation->end_sep option1 Lower Temperature modify_reaction->option1 option2 Change Catalyst modify_reaction->option2 option3 Add Bulky Protecting Group modify_reaction->option3 end_mod Single Diastereomer Favored option1->end_mod option2->end_mod option3->end_mod

Caption: A decision tree for addressing diastereomer formation.

References

Technical Support Center: 3-Hydroxysarpagine Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter that could be related to the instability of this compound.

Problem 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of this compound in your experimental solution. Indole (B1671886) alkaloids, including sarpagine (B1680780) derivatives, can be sensitive to various environmental factors.

  • Troubleshooting Steps:

    • pH Verification: Indole alkaloids are often unstable in acidic conditions.[1] Verify the pH of your stock solutions and final assay buffer. Aim for a neutral to slightly alkaline pH if compatible with your experimental system.

    • Solvent Purity: Ensure the solvent used to dissolve this compound is of high purity and free of contaminants that could catalyze degradation.

    • Fresh Preparations: Prepare solutions fresh before each experiment whenever possible. If storage is necessary, follow the recommended storage guidelines below.

    • Control Experiments: Include a positive control with a freshly prepared this compound solution to compare against your experimental samples.

Problem 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

  • Possible Cause: Formation of degradation products. The indole moiety is susceptible to oxidation.[2]

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light, which can cause photodegradation.

    • Inert Atmosphere: When preparing and storing solutions, consider using solvents that have been degassed to remove dissolved oxygen. For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidation.

    • Antioxidant Addition: If compatible with your downstream applications, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your stock solution.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, UV light).[3] This can help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions?

While specific data for this compound is limited, general recommendations for indole alkaloids suggest the following:

  • Short-term storage (up to 24 hours): Store at 2-8°C, protected from light.

  • Long-term storage: Store at -20°C or -80°C in a tightly sealed container, protected from light. For extended storage, consider storing under an inert atmosphere.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving many indole alkaloids for in vitro studies. The choice of solvent will depend on the specific requirements of your experiment, including solubility and compatibility with your biological system. Always use high-purity, anhydrous solvents.

Q3: How does pH affect the stability of this compound?

Indole alkaloids are generally more stable in neutral to slightly alkaline conditions.[1] Acidic conditions can lead to the protonation of the indole nitrogen, which can increase susceptibility to degradation.[2] It is crucial to control the pH of your solutions to minimize degradation.

Q4: Is this compound sensitive to light?

Yes, many indole-containing compounds are photosensitive. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is essential to protect solutions containing this compound from light at all stages of your experiment.

Q5: How can I monitor the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and concentration of this compound and to detect the presence of any degradation products.[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in amber or light-blocking vials to avoid repeated freeze-thaw cycles. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store at -20°C or -80°C for long-term storage.

Protocol 2: General Forced Degradation Study for this compound

This protocol provides a general framework. Specific concentrations and durations may need to be optimized.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period. Keep a control sample wrapped in foil.

  • Analysis: At each time point, take a sample, neutralize it if necessary, and analyze by a suitable analytical method like HPLC-UV or LC-MS to determine the percentage of remaining this compound and to profile the degradation products.

Data Presentation

Table 1: Factors Affecting Indole Alkaloid Stability (General)

FactorEffect on StabilityRecommendation
pH Generally unstable in acidic conditions.Maintain neutral to slightly alkaline pH.
Light Susceptible to photodegradation.Protect from light exposure at all times.
Temperature Higher temperatures accelerate degradation.Store at low temperatures (-20°C or -80°C).
Oxygen Prone to oxidation.Use degassed solvents; store under inert gas.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot into light-protected vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw Use fresh aliquot for each experiment prepare Prepare working solution thaw->prepare assay Perform biological assay prepare->assay hplc HPLC/LC-MS analysis assay->hplc data Data interpretation hplc->data

Caption: A typical experimental workflow for using this compound.

Degradation_Pathway_Logic cluster_stress Stress Conditions HS This compound (Stable) Acid Acidic pH HS->Acid Light Light Exposure HS->Light Oxygen Oxygen/Oxidizing Agents HS->Oxygen Heat High Temperature HS->Heat Degradation Degradation Products (Inactive/Altered Activity) Acid->Degradation Light->Degradation Oxygen->Degradation Heat->Degradation

Caption: Factors leading to the degradation of this compound.

Disclaimer: The information provided is based on general knowledge of indole alkaloid chemistry and available scientific literature. Specific stability studies on this compound are limited. It is recommended to perform preliminary stability tests for your specific experimental conditions.

References

Technical Support Center: Overcoming Poor Solubility of 3-Hydroxysarpagine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3-Hydroxysarpagine during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of alkaloids like this compound?

A1: Alkaloids, as a class of naturally occurring chemical compounds, are typically basic in nature due to the presence of nitrogen atoms.[1] Their solubility is therefore often pH-dependent. Generally, the free base form of an alkaloid is soluble in organic solvents but poorly soluble in water.[2][3] Conversely, forming a salt by reacting the alkaloid with an acid usually increases its aqueous solubility.[2][4]

Q2: Why is poor solubility of this compound a concern for my assays?

A2: Poor solubility can lead to several issues that compromise the validity and reproducibility of experimental results.[5][6] These problems include:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in the assay medium is lower than the nominal concentration, leading to an inaccurate assessment of its potency (e.g., IC50 or EC50 values).[6][7]

  • Inaccurate Structure-Activity Relationship (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize the compound.[6]

  • Data variability: Compound precipitation can lead to inconsistent results between experiments.[5]

  • Assay artifacts: Undissolved compound particles can interfere with assay detection systems, such as light scattering in absorbance assays or by interacting non-specifically with cellular components.

Q3: What is the first step I should take when encountering solubility issues with this compound?

A3: The initial and most critical step is to determine the solubility of this compound in your primary stock solvent, which is often dimethyl sulfoxide (B87167) (DMSO). Even compounds assumed to be soluble in DMSO can have limitations.[6][8] Subsequently, assess its solubility in the aqueous assay buffer. This baseline information will guide the selection of an appropriate solubilization strategy.

Troubleshooting Guide

Issue 1: this compound precipitates when preparing the stock solution in DMSO.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Attempt to dissolve the compound at a lower concentration. For many compounds, stock concentrations are typically in the range of 10-30 mM.[6][8]

    • Gentle Heating: Warm the solution gently (e.g., 37°C) in a water bath to aid dissolution. However, be cautious as heat can degrade some compounds.

    • Sonication: Use a sonicator to break down compound aggregates and enhance dissolution.[5]

    • Alternative Organic Solvents: If DMSO is not effective, consider other organic solvents such as ethanol, methanol, or dimethylformamide (DMF). However, always check for solvent compatibility with your specific assay.

Issue 2: The compound is soluble in the DMSO stock but precipitates upon dilution into the aqueous assay buffer.
  • Possible Cause: The aqueous buffer has a much lower solubilizing capacity for the compound than DMSO. This is a common issue for lipophilic compounds.[9]

  • Troubleshooting Steps:

    • Optimize the Dilution Protocol:

      • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[9]

      • Increase the Final DMSO Concentration: A slightly higher percentage of DMSO in the final assay medium (e.g., 0.5% to 1%) can maintain solubility. However, it's crucial to test the tolerance of your assay system to the solvent, as high concentrations can be toxic to cells or inhibit enzyme activity.

    • pH Modification:

      • Since this compound is an alkaloid, its solubility is likely pH-dependent. Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5-6) to see if the protonated form is more soluble.[3][4] Ensure the chosen pH is compatible with your assay.

    • Use of Excipients:

      • Co-solvents: Besides DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be used in small percentages in the final assay medium to improve solubility.[10][11]

      • Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the compound and increase its apparent solubility.[10]

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

The following workflow provides a decision-making framework for addressing solubility issues.

G start Start: Solubility Issue with This compound check_stock Is the compound soluble in the primary stock solvent (e.g., DMSO)? start->check_stock stock_insoluble Troubleshoot Stock Solution check_stock->stock_insoluble No stock_soluble Proceed to Aqueous Dilution check_stock->stock_soluble Yes stock_insoluble->stock_soluble After Optimization check_aqueous Does the compound precipitate upon dilution into aqueous buffer? stock_soluble->check_aqueous aqueous_soluble No Precipitation: Proceed with Assay check_aqueous->aqueous_soluble No aqueous_insoluble Troubleshoot Aqueous Solution check_aqueous->aqueous_insoluble Yes aqueous_insoluble->aqueous_soluble After Optimization

Figure 1. Decision workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent and pH

This protocol helps determine the best solvent and pH conditions for solubilizing this compound.

  • Preparation of Test Solvents:

    • Prepare a panel of potential solvents: DMSO, Ethanol, Methanol, and a 1:1 mixture of DMSO and Ethanol.

    • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).

  • Solubility Assessment:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small, precise volume of each test solvent or buffer to each tube to achieve a high target concentration (e.g., 10 mg/mL).

    • Vortex each tube vigorously for 2 minutes.

    • Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant.

  • Quantification:

    • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

    • The results will indicate the solvent and pH conditions that provide the highest solubility.

The following diagram illustrates the workflow for this screening protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh this compound add_solvent Add Test Solvents/Buffers weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex rotate Rotate for 24h vortex->rotate centrifuge Centrifuge at 14,000 rpm rotate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC supernatant->quantify results Determine Optimal Conditions quantify->results

Figure 2. Workflow for solubility screening.

Data Presentation

The quantitative data from your experiments should be organized for clear comparison. Below are example tables for presenting your findings.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTarget Concentration (mg/mL)Measured Solubility (mg/mL)Visual Observation
DMSO10[Your Data][e.g., Clear, Precipitate]
Ethanol10[Your Data][e.g., Clear, Precipitate]
Methanol10[Your Data][e.g., Clear, Precipitate]
DMF10[Your Data][e.g., Clear, Precipitate]

Table 2: Effect of pH on the Aqueous Solubility of this compound

Buffer pHTarget Concentration (mg/mL)Measured Solubility (mg/mL)Visual Observation
5.01[Your Data][e.g., Clear, Precipitate]
6.01[Your Data][e.g., Clear, Precipitate]
7.41[Your Data][e.g., Clear, Precipitate]
8.01[Your Data][e.g., Clear, Precipitate]

Table 3: Comparison of Solubilization-Enhancing Excipients

ExcipientConcentration (%)Measured Solubility in Buffer (pH 7.4) (µg/mL)Fold Increase vs. Buffer Alone
None (Control)0[Your Data]1.0
Tween-800.1[Your Data][Your Calculated Value]
Pluronic F-680.1[Your Data][Your Calculated Value]
HP-β-Cyclodextrin1[Your Data][Your Calculated Value]

By systematically applying these troubleshooting steps and experimental protocols, researchers can identify optimal conditions for solubilizing this compound, thereby ensuring the accuracy and reliability of their assay results.

References

Technical Support Center: 3-Hydroxysarpagine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxysarpagine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies for this compound, in line with ICH guidelines, typically involve subjecting the molecule to a variety of stress conditions to understand its intrinsic stability and predict potential degradation pathways.[1][2][3][4][5] These conditions generally include:

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to alkaline conditions, for instance, using sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: The use of an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[6]

  • Thermal Degradation: Subjecting the solid drug substance or a solution to high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance or its solution to UV and visible light.

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common and powerful techniques for the analysis of indole (B1671886) alkaloids and their degradation products.[2] A photodiode array (PDA) detector is frequently used with HPLC to obtain spectral information, which aids in peak identification and purity assessment.[2] For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS/MS are indispensable.[5]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known chemistry of sarpagine (B1680780) and other indole alkaloids, several degradation routes can be anticipated:

  • Oxidation: The indole nucleus is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives.[7][8]

  • Hydrolysis: If ester or amide functionalities are present in related sarpagine structures, they could be susceptible to acid or base-catalyzed hydrolysis.[5]

  • Epimerization: Changes in stereochemistry at certain chiral centers might occur under specific pH and temperature conditions.[9]

Q4: How can I ensure the stability-indicating nature of my analytical method?

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients.[10] To demonstrate this, you must perform forced degradation studies and show that the degradation product peaks are well-resolved from the main drug peak and from each other.[1][6] Peak purity analysis using a PDA detector is a common way to assess this.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound degradation products.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Column Overload Reduce the sample concentration or injection volume.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.[11]
Secondary Interactions Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds.
Column Degradation Replace the column if it has been used extensively or under harsh conditions.[12]
Issue 2: Baseline Noise or Drift
Possible Cause Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[13] Filter and degas the mobile phase before use.[14]
Detector Lamp Issue Allow the detector lamp to warm up sufficiently. Replace the lamp if it is near the end of its lifespan.
Air Bubbles in the System Purge the pump and ensure all connections are tight to prevent air from entering the system.[12][15]
Column Bleed Use a column appropriate for the mobile phase pH and temperature. Flush the column thoroughly.
Issue 3: Retention Time Shifts
Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently. Premixing solvents can improve reproducibility.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention.[12] A guard column can help extend the life of the analytical column.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.[15]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. These values are illustrative and will vary based on experimental conditions.

Stress Condition Conditions % Degradation of this compound Number of Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24h~15%2
Base Hydrolysis 0.1 M NaOH at 80°C for 12h~25%3
Oxidative Degradation 10% H₂O₂ at RT for 48h~30%4
Thermal Degradation 80°C for 72h (Solid State)< 5%1
Photodegradation ICH compliant light exposure~10%2

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Heat the solution at 80°C for 12 hours. After cooling, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂ to achieve a final concentration of 10% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 72 hours. Also, reflux a solution of the compound for 24 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or determined from the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock Solution Acid Acid Hydrolysis Stock->Acid Stress Application Base Base Hydrolysis Stock->Base Stress Application Oxidation Oxidation Stock->Oxidation Stress Application Thermal Thermal Stock->Thermal Stress Application Photo Photodegradation Stock->Photo Stress Application HPLC HPLC-PDA Analysis Acid->HPLC Sample Injection Base->HPLC Sample Injection Oxidation->HPLC Sample Injection Thermal->HPLC Sample Injection Photo->HPLC Sample Injection LCMS LC-MS/MS for Identification HPLC->LCMS Characterization of Unknowns Data Data Interpretation HPLC->Data LCMS->Data

Caption: Experimental workflow for this compound degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UV/Vis) Main This compound Hydrolysis_P1 Hydrolyzed Product 1 Main->Hydrolysis_P1 H+/OH- Oxidized_P1 N-Oxide Derivative Main->Oxidized_P1 [O] Photo_P1 Photolytic Product 1 Main->Photo_P1 Hydrolysis_P2 Hydrolyzed Product 2 Hydrolysis_P1->Hydrolysis_P2 Oxidized_P2 Hydroxylated Indole Oxidized_P1->Oxidized_P2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 3-Hydroxysarpagine HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing resolution during the HPLC purification of 3-Hydroxysarpagine.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for developing an HPLC method for this compound purification?

A1: For a polar indole (B1671886) alkaloid like this compound, a reversed-phase HPLC method is a suitable starting point. A C18 column is the most common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (often acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to achieve optimal separation of complex mixtures containing multiple alkaloids.

Q2: Why is peak tailing a common issue with this compound and other alkaloids?

A2: Peak tailing is a frequent challenge in the chromatography of basic compounds like alkaloids. This is often due to secondary interactions between the basic nitrogen atoms in the alkaloid structure and residual acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. These interactions can lead to asymmetrical peak shapes, making accurate quantification difficult.

Q3: How can I mitigate peak tailing for this compound?

A3: To reduce peak tailing, it is crucial to suppress the ionization of the silanol groups and ensure the analyte is in a consistent, protonated state. This is typically achieved by acidifying the mobile phase. Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase is a standard practice. Using a modern, end-capped C18 column with a low silanol activity can also significantly improve peak shape.

Q4: What should I consider regarding the stability of this compound during analysis?

A4: Indole alkaloids can be susceptible to degradation under harsh conditions. It is advisable to protect solutions from light and elevated temperatures. While acidic conditions in the mobile phase are necessary to improve peak shape, prolonged exposure to strong acids or bases should be avoided as it may lead to degradation. Performing forced degradation studies (exposing the compound to stress conditions like acid, base, heat, oxidation, and light) can help identify potential degradation products and develop a stability-indicating method.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-eluting Peaks

This section addresses the issue of inadequate separation between the this compound peak and other components in the sample.

Possible Cause Suggested Solution
Inappropriate Mobile Phase Strength Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. If using an isocratic method, adjust the ratio of organic solvent to aqueous buffer.
Incorrect Organic Modifier Switch the organic solvent. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try methanol, or vice versa.
Suboptimal pH of Mobile Phase Adjust the pH of the aqueous buffer. The retention of ionizable compounds like this compound is highly dependent on pH. A small change in pH can significantly alter selectivity.
Inefficient Column Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve efficiency.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and a loss of resolution.[1]
Problem 2: Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the tailing edge.

Possible Cause Suggested Solution
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a strong solvent can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak.[1]
Column Overload Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample.
Column Degradation A void at the inlet of the column can cause peak fronting. This may require replacing the column.
Problem 3: Peak Tailing

Asymmetrical peaks with a "tail" are a common issue for basic alkaloids.

Possible Cause Suggested Solution
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%) to mask the active silanol sites. Alternatively, ensure the mobile phase pH is low enough (typically between 2.5 and 4.0) to keep the silanols protonated and the basic analyte consistently ionized.
Presence of Metal Contaminants The silica (B1680970) backbone of the stationary phase can contain metal impurities that chelate with the analyte. Using a high-purity, modern column can minimize this effect.
Column Overload Injecting too much sample can saturate the stationary phase and lead to tailing. Reduce the sample concentration or injection volume.
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and purity requirements.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 60% B

    • 30-35 min: 60% to 90% B

    • 35-40 min: 90% B (hold)

    • 40-45 min: 90% to 10% B (return to initial)

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating method, the following stress conditions can be applied. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC to observe for the appearance of new peaks and a decrease in the area of the this compound peak.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor Resolution CheckPeakShape Assess Peak Shape Start->CheckPeakShape Symmetrical Symmetrical Peaks (Co-elution) CheckPeakShape->Symmetrical Symmetrical Asymmetrical Asymmetrical Peaks CheckPeakShape->Asymmetrical Asymmetrical ModifyGradient Adjust Gradient Slope (make it shallower) Symmetrical->ModifyGradient Tailing Peak Tailing? Asymmetrical->Tailing Fronting Peak Fronting? Tailing->Fronting No LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->LowerpH Yes MatchSolvent Inject in Initial Mobile Phase Fronting->MatchSolvent Yes ChangeSolvent Change Organic Solvent (ACN <-> MeOH) ModifyGradient->ChangeSolvent OptimizeTemp Optimize Temperature ChangeSolvent->OptimizeTemp End Resolution Improved OptimizeTemp->End UseEndcapped Use High-Purity End-Capped Column LowerpH->UseEndcapped ReduceLoad Reduce Sample Load UseEndcapped->ReduceLoad ReduceLoad->End DiluteSample Dilute Sample MatchSolvent->DiluteSample DiluteSample->End

Caption: Troubleshooting workflow for improving HPLC resolution.

Forced_Degradation_Workflow Start This compound Sample StressConditions Apply Stress Conditions Start->StressConditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) StressConditions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) StressConditions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) StressConditions->Oxidation Thermal Thermal Stress (e.g., 105°C) StressConditions->Thermal Photo Photolytic Stress (e.g., UV light) StressConditions->Photo Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Chromatograms Analysis->Evaluate PeakPurity Assess Peak Purity of Analyte Evaluate->PeakPurity DegradantPeaks Identify Degradant Peaks Evaluate->DegradantPeaks MassBalance Calculate Mass Balance Evaluate->MassBalance End Stability-Indicating Method Developed PeakPurity->End DegradantPeaks->End MassBalance->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Minimizing Ion Suppression for 3-Hydroxysarpagine in MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxysarpagine and related sarpagine-type alkaloids using mass spectrometry (MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with ion suppression and achieve reliable quantitative results.

Note: Specific experimental data for "this compound" is limited in publicly available literature. Therefore, this guide will focus on its parent compound, sarpagine (B1680780) , as a proxy. The principles and methodologies described are directly applicable to this compound and other related indole (B1671886) alkaloids. The chemical formula for sarpagine is C₁₉H₂₂N₂O₂ and its molecular weight is approximately 310.4 g/mol .[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced in the mass spectrometer's ion source. This occurs due to the presence of other co-eluting molecules from the sample matrix (e.g., plasma, urine, plant extracts) that compete for ionization or interfere with the ionization process. Ion suppression can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your results.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to assess ion suppression is the post-extraction spike analysis. This involves comparing the MS signal of this compound in a clean solvent to the signal of the same amount of this compound spiked into an extracted blank matrix sample. A significant decrease in the signal in the matrix sample indicates the presence of ion suppression.

Q3: What are the most common sources of ion suppression in bioanalytical and natural product samples?

A3: In biological fluids like plasma and serum, major sources of ion suppression include salts, phospholipids, and proteins. In plant extracts, pigments, lipids, and other secondary metabolites can cause significant ion suppression.

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can influence the degree of ion suppression. ESI is generally more susceptible to ion suppression from non-volatile matrix components. If you are experiencing significant ion suppression with ESI, considering APCI might be a viable alternative, depending on the chemical properties of this compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

Problem: Low or inconsistent signal intensity for this compound.

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Start -> CheckSystem [label="Is the instrument performing correctly?"]; CheckSystem -> PostExtractionSpike [label="Yes"]; PostExtractionSpike -> SamplePrep [label="Suppression confirmed"]; PostExtractionSpike -> Chroma [label="Suppression confirmed"]; SamplePrep -> Chroma; Chroma -> MS_Params; MS_Params -> InternalStandard; InternalStandard -> End; } digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=10, label="Troubleshooting Workflow for Ion Suppression", labelloc="t"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];

Start [label="Start: Low or Inconsistent\nthis compound Signal", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="1. System Suitability Test\n(e.g., inject standard in solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; SystemOK [label="System OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostExtractionSpike [label="2. Post-Extraction Spike Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; SuppressionPresent [label="Ion Suppression Present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeSamplePrep [label="3. Optimize Sample Preparation\n(SPE, LLE, Protein Precipitation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeChroma [label="4. Optimize Chromatography\n(Gradient, Column Chemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseIS [label="5. Implement Stable Isotope-Labeled\nInternal Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Reliable Quantification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixSystem [label="Troubleshoot Instrument", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckSystem; CheckSystem -> SystemOK; SystemOK -> PostExtractionSpike [label="Yes"]; SystemOK -> FixSystem [label="No"]; PostExtractionSpike -> SuppressionPresent; SuppressionPresent -> OptimizeSamplePrep [label="Yes"]; SuppressionPresent -> End [label="No"]; OptimizeSamplePrep -> OptimizeChroma; OptimizeChroma -> UseIS; UseIS -> End; } Troubleshooting Workflow for Ion Suppression

1. Verify System Performance:

  • Action: Inject a standard solution of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).

  • Expected Outcome: A strong, reproducible signal. If the signal is weak or inconsistent, troubleshoot the LC-MS system (e.g., check for blockages, clean the ion source) before proceeding.

2. Assess Matrix Effects:

  • Action: Perform a post-extraction spike experiment.

    • Extract a blank matrix sample (e.g., plasma from an untreated subject).

    • Spike a known concentration of this compound into the extracted matrix.

    • Prepare a standard solution of this compound at the same concentration in the reconstitution solvent.

    • Compare the peak areas of the analyte in the matrix and the clean solvent.

  • Interpretation: A significantly lower peak area in the matrix sample confirms ion suppression.

3. Optimize Sample Preparation:

  • Rationale: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

  • Recommended Techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For sarpagine-type alkaloids, which are basic compounds, a cation-exchange SPE cartridge can be very effective.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the aqueous matrix into an immiscible organic solvent, leaving behind many interfering substances.

    • Protein Precipitation (for plasma/serum): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol is used to precipitate and remove the bulk of proteins.

4. Enhance Chromatographic Separation:

  • Rationale: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Strategies:

    • Gradient Optimization: Adjust the gradient elution profile to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Use of UHPLC: Ultra-high performance liquid chromatography (UHPLC) systems provide higher peak capacities and better resolution, which can help separate the analyte from matrix components.

5. Implement an Appropriate Internal Standard:

  • Rationale: An internal standard (IS) that experiences similar ion suppression to the analyte can compensate for signal variability.

  • Best Practice: The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS will co-elute with the analyte and be affected by ion suppression to the same extent, leading to a consistent analyte/IS peak area ratio and more accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of internal standard.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Generic LC-MS/MS Parameters for Sarpagine-type Alkaloids

These are starting parameters and will require optimization for your specific instrument and this compound standard.

ParameterRecommended Setting
LC System UHPLC system
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (for Sarpagine) m/z 311.2
Product Ions (for Sarpagine) To be determined empirically by infusing a standard of this compound and performing a product ion scan.
Collision Energy To be optimized for each MRM transition.

Data Presentation

The following table summarizes hypothetical data from a post-extraction spike experiment to illustrate the calculation of ion suppression.

SampleMean Peak Area (n=3)
This compound in Solvent1,500,000
This compound in Extracted Plasma600,000

Calculation of Ion Suppression:

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • Matrix Effect (%) = (600,000 / 1,500,000) * 100 = 40%

  • Ion Suppression (%) = 100 - Matrix Effect (%) = 100 - 40 = 60%

In this example, there is a 60% ion suppression, indicating a significant matrix effect that needs to be addressed.

Visualizations

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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subgraph "cluster_1" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis"]; }

subgraph "cluster_2" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Integration [label="Peak Integration"]; Quantification [label="Quantification"]; }

Plasma -> Add_IS; Add_IS -> Precipitate; Precipitate -> SPE; SPE -> LCMS; LCMS -> Integration; Integration -> Quantification; } digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=10, label="Recommended Experimental Workflow", labelloc="t"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];

Start [label="Start: Biological Sample\n(e.g., Plasma)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Add_IS [label="1. Spike with Stable Isotope-Labeled\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SamplePrep [label="2. Sample Preparation\n(e.g., SPE or LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Separation [label="3. UHPLC Separation\n(Optimized Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detection [label="4. MS/MS Detection\n(Optimized MRM Transitions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis\n(Peak Area Ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Accurate Concentration", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_IS; Add_IS -> SamplePrep; SamplePrep -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; Data_Analysis -> End; } Recommended Experimental Workflow

References

Technical Support Center: 3-Hydroxysarpagine Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, particularly low yield.

Troubleshooting Guides

Low yield in the solid-phase synthesis of this compound can arise from several factors, from initial resin loading to the final cleavage and purification steps. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution Expected Improvement
Low Resin Loading Efficiency 1. Steric hindrance of the initial building block. 2. Inappropriate activation of the carboxylic acid. 3. Poor resin swelling. 1. Use a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g). 2. Optimize coupling reagents; consider using HATU or HCTU for more efficient activation.[1][2] 3. Ensure proper solvent selection for resin swelling (e.g., DMF, NMP, or DCM).Increase in the initial loading of the first building block by 10-20%.
Incomplete Coupling Reactions 1. Aggregation of the growing chain on the solid support. 2. Sterically hindered coupling site. 3. Inefficient coupling reagent. 1. Incorporate pseudoprolines or use a microwave synthesizer to disrupt aggregation.[1] 2. Increase reaction time and/or temperature. Perform a double coupling. 3. Switch to a more reactive coupling reagent like COMU.[2]Improved stepwise yield, detectable by quantitative ninhydrin (B49086) test.
Side Reactions During Synthesis 1. Racemization at the stereocenter. 2. Undesired reaction on the indole (B1671886) nucleus. 1. Add an additive like HOBt or Oxyma Pure to the coupling cocktail to suppress racemization. 2. Use an appropriate protecting group for the indole nitrogen (e.g., Boc, SEM).[3][4][5][6]Increased purity of the crude product.
Premature Cleavage or Chain Termination 1. Acid-labile protecting groups incompatible with synthesis conditions. 2. Mechanical shearing of the resin. 1. Ensure orthogonality of protecting groups. For Fmoc-based synthesis, use acid-labile side-chain protecting groups that are stable to piperidine (B6355638). 2. Use gentle agitation; avoid vigorous stirring that can fragment the resin beads.Reduction in truncated byproducts observed during HPLC analysis.
Low Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Degradation of the product by harsh cleavage conditions. 3. Adsorption of the product to the resin.1. Increase cleavage time and use a suitable cleavage cocktail with scavengers. 2. Use a milder cleavage cocktail, for instance, a lower concentration of TFA with scavengers like triisopropylsilane (B1312306) (TIS) to protect the acid-sensitive functional groups.[7][8][9] 3. After cleavage, wash the resin with a solvent in which the product is highly soluble.Higher recovery of the desired product in the cleavage solution.
Difficult Purification 1. Presence of closely related impurities. 2. Poor solubility of the crude product. 1. Optimize the purification method; consider using strong cation exchange (SCX) chromatography for alkaloids.[10] 2. Screen for a suitable solvent system for HPLC purification.Improved purity and recovery of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield in this compound solid-phase synthesis?

The coupling steps are often the most critical. Incomplete couplings lead to the accumulation of deletion sequences that are difficult to separate from the desired product. Ensuring high coupling efficiency at each step is paramount. This can be achieved by using a molar excess of the activated amino acid and coupling reagents, and by monitoring the completion of the reaction using a qualitative test like the ninhydrin test.

Q2: How do I choose the right protecting group for the indole nitrogen of the tryptophan precursor?

The choice of the indole protecting group is crucial to prevent side reactions. The ideal protecting group should be stable throughout the synthesis cycles and be removable under conditions that do not degrade the final product. For Fmoc-based solid-phase synthesis, the Boc (tert-butyloxycarbonyl) group is a common choice as it is cleaved by the final TFA treatment. The SEM ([2-(trimethylsilyl)ethoxy]methyl) group is another option that offers orthogonal deprotection conditions.[3][5]

Q3: My final product appears to have degraded during cleavage. What can I do?

Degradation during cleavage is often due to the harsh acidic conditions. This compound, being a complex alkaloid, may be sensitive to strong acids. To mitigate this, you can:

  • Reduce the TFA concentration: Try a cleavage cocktail with a lower percentage of TFA.

  • Use scavengers: Scavengers like triisopropylsilane (TIS) and water are essential to quench reactive cationic species generated during deprotection.[7][9] For sulfur-containing amino acids, if present in your building blocks, ethane-1,2-dithiol (EDT) can be beneficial.[8]

  • Decrease cleavage time: Optimize the cleavage time to be just sufficient for complete removal from the resin.

Q4: I am observing significant peak tailing during HPLC purification. What could be the cause and how can I resolve it?

Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase, or poor solubility. For a basic compound like an alkaloid, this can be due to interaction with residual silanol (B1196071) groups on the silica-based column. To address this:

  • Use a base-deactivated column: These columns have end-capping to minimize silanol interactions.

  • Add an amine modifier to the mobile phase: A small amount of an amine like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) can improve peak shape.

  • Optimize pH: Adjusting the pH of the mobile phase can alter the ionization state of your compound and improve chromatography.

Q5: Can I use microwave energy to improve my synthesis?

Yes, microwave-assisted solid-phase synthesis can be very effective in reducing reaction times and improving the efficiency of difficult coupling reactions by breaking down peptide aggregation on the resin.[1] However, it is important to carefully control the temperature to avoid racemization and other side reactions.

Experimental Protocols & Methodologies

Protocol 1: Resin Loading
  • Swell the resin (e.g., Wang resin, 100-200 mesh, 0.5 mmol/g) in DMF for 1 hour.

  • In a separate vessel, dissolve the first protected amino acid (4 equivalents) and HOBt (4 equivalents) in DMF.

  • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 10 minutes.

  • Drain the solvent from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading efficiency using a spectrophotometric method (e.g., Fmoc-release assay).

Protocol 2: Standard Coupling Cycle (Fmoc-Strategy)
  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc group removal.

  • Washing: Wash the resin with DMF (5x) to remove piperidine.

  • Coupling:

    • Pre-activate the incoming Fmoc-amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative ninhydrin test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 3: Cleavage from the Resin
  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[9]

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional fresh cleavage cocktail (2x).

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

Visualizations

experimental_workflow start Start: Swell Resin loading Resin Loading start->loading deprotection1 Fmoc Deprotection loading->deprotection1 coupling Coupling deprotection1->coupling ninhydrin Ninhydrin Test coupling->ninhydrin incomplete Incomplete Coupling ninhydrin->incomplete Incomplete cleavage Cleavage from Resin ninhydrin->cleavage Complete repeat_coupling Repeat Coupling incomplete->repeat_coupling repeat_coupling->coupling purification HPLC Purification cleavage->purification end End: Pure Product purification->end

Caption: A simplified workflow for the solid-phase synthesis of this compound.

troubleshooting_logic start Low Final Yield check_loading Check Resin Loading? start->check_loading check_coupling Check Coupling Efficiency? check_loading->check_coupling No low_loading Low Loading check_loading->low_loading Yes check_cleavage Check Cleavage & Purification? check_coupling->check_cleavage No incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes degradation Product Degradation check_cleavage->degradation Yes optimize_loading Optimize Loading Conditions low_loading->optimize_loading optimize_coupling Optimize Coupling Reactions incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage/Purification degradation->optimize_cleavage

Caption: A logical troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Investigating in Vitro Cell Toxicity of Novel Alkaloids such as 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel compounds like 3-Hydroxysarpagine, unexpected results and experimental variability can be significant hurdles. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions related to in vitro cell toxicity assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability in my cell viability assay results with this compound between experiments. What are the common causes?

A1: Inter-experimental variability is a frequent issue in cell-based assays and can stem from several factors.[1] Key areas to investigate include:

  • Cell Culture Conditions: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can alter cellular phenotypes and responses to treatment.[1] Seeding density and the confluency of the stock flask should be kept uniform across experiments.

  • Reagent Preparation: Always prepare fresh solutions of this compound and other critical reagents. If stock solutions are used, verify proper storage conditions and avoid multiple freeze-thaw cycles.[1]

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as this common contaminant can significantly impact cellular metabolism and response to stimuli.[1][2]

Q2: My microscopy observations suggest significant cell death at a certain concentration of this compound, but my LDH assay shows low cytotoxicity. Why might this be?

A2: This discrepancy can occur for a few reasons. The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by detecting the release of LDH from cells with compromised membrane integrity (necrosis). If this compound induces apoptosis (programmed cell death) rather than necrosis, the cell membranes may remain intact during the early stages, resulting in low LDH release. You may consider using an assay that measures markers of apoptosis, such as caspase activity, to clarify the mechanism of cell death.[3]

Q3: What is a suitable concentration range to start with for a novel compound like this compound?

A3: For a novel compound, it is advisable to start with a broad range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) and the concentrations at which the compound exhibits cytotoxic effects.

Q4: How can I be sure that the observed toxicity is due to this compound and not the solvent it is dissolved in?

A4: It is crucial to include a vehicle control in your experiments. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO). Your control wells should contain cells treated with the same concentration of the vehicle as the experimental wells. This will allow you to distinguish the cytotoxic effects of the compound from any potential toxicity of the solvent.

Troubleshooting Guide

Issue 1: Inconsistent or "Edge Effect" in 96-well Plates
  • Problem: You observe that the cells in the outer wells of your 96-well plate show different viability compared to the inner wells, even in control groups.

  • Cause: The "edge effect" is a common phenomenon caused by increased evaporation and temperature fluctuations in the perimeter wells of a microplate.[1]

  • Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a humidity barrier.[1]

Issue 2: Low Signal in ATP-Based Viability Assays
  • Problem: Your ATP-based assay (e.g., CellTiter-Glo®) is yielding a very low or no signal across all wells.

  • Cause: A low ATP signal can be due to insufficient cell numbers, rapid degradation of ATP by ATPases upon cell lysis, or inefficient cell lysis.[1]

  • Solution:

    • Ensure you are seeding a sufficient number of viable cells to generate a detectable signal.

    • Use a lysis buffer that effectively inactivates ATPases.

    • Work quickly and keep samples on ice where possible to minimize ATP degradation.[1]

Issue 3: Precipitate Formation in the Culture Medium
  • Problem: You observe a precipitate in the cell culture medium after adding the this compound solution.

  • Cause: The compound may have low solubility in the aqueous culture medium, especially at higher concentrations.

  • Solution:

    • Check the solubility of this compound in your culture medium.

    • Consider using a lower concentration of the compound or a different solvent system if compatible with your cells.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid both direct toxicity and precipitation issues.[4]

Quantitative Data Summary

When investigating the cytotoxicity of this compound, you will likely generate quantitative data such as IC50 values. Presenting this data in a structured table allows for easy comparison across different cell lines and exposure times.

Cell LineExposure Time (hours)IC50 (µM)Assay Type
Example Data
Cancer Cell Line A2415.2 ± 1.8MTT
Cancer Cell Line A488.7 ± 0.9MTT
Cancer Cell Line A724.1 ± 0.5MTT
Normal Cell Line B24> 100MTT
Normal Cell Line B4885.4 ± 9.3MTT
Normal Cell Line B7252.6 ± 6.7MTT

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of this compound (and vehicle control) to the wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to a final working concentration of 0.5 mg/mL in serum-free medium. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Cell Lysis Control: Include control wells where cells are fully lysed to determine the maximum LDH release.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Cell Culture (Select Cell Line) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat with this compound (and Vehicle Control) B->D C->D E Incubate for 24, 48, 72h D->E F Cell Viability Assay (e.g., MTT) E->F G Cytotoxicity Assay (e.g., LDH) E->G H Apoptosis Assay (e.g., Caspase-Glo) E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate IC50 Values I->J K Statistical Analysis J->K Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase1->TF DNA_Damage DNA Damage Kinase2->DNA_Damage ROS ROS Production Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis TF->Apoptosis DNA_Damage->Apoptosis Compound This compound Compound->Receptor Binds Compound->ROS

References

Technical Support Center: Scaling Up 3-Hydroxysarpagine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the scaling up of the purification process for this polar indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: Scaling up the purification of this compound, a polar indole alkaloid, presents several challenges. These primarily stem from its chemical properties, including the presence of a basic nitrogen atom and polar functional groups. Key difficulties include:

  • Strong Adsorption to Stationary Phase: The polar nature of this compound can lead to strong binding to polar stationary phases like silica (B1680970) gel, making elution difficult and sometimes requiring highly polar solvent systems.

  • Peak Tailing: Interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel surface are a common cause of peak tailing in chromatography.

  • Poor Resolution: Separating this compound from structurally similar impurities can be challenging, requiring careful optimization of the mobile phase and potentially the stationary phase.

  • Compound Degradation: this compound may be susceptible to degradation on acidic stationary phases like silica gel. Additionally, prolonged exposure to harsh pH conditions or high temperatures during the purification process can lead to decomposition.

  • Solubility Issues: While soluble in polar solvents, finding a suitable solvent system for both extraction and chromatographic purification that provides good recovery and purity can be challenging.

Q2: What are the recommended starting points for chromatographic conditions for this compound purification?

A2: For initial method development at the lab scale, a good starting point for normal-phase flash chromatography on silica gel would be a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane.[1] For more polar compounds like this compound, a common starting solvent system is 5% methanol in dichloromethane.[1] It is highly recommended to first optimize the mobile phase using Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation between this compound and any impurities. For reversed-phase chromatography, a gradient of acetonitrile (B52724) in water is a common starting point.[2]

Q3: How can I minimize the degradation of this compound during purification?

A3: To minimize degradation, consider the following:

  • Deactivate Silica Gel: Before packing the column, you can neutralize the acidic sites on silica gel by treating it with a base, such as triethylamine (B128534), mixed in your solvent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) or a chemically bonded phase such as diol or amine-functionalized silica.[3]

  • Control Temperature: Avoid excessive heat during solvent evaporation and other purification steps.

  • pH Control: If using liquid-liquid extraction, ensure that the pH is carefully controlled to avoid prolonged exposure to strongly acidic or basic conditions.

  • Minimize Time: Aim to complete the purification process in a timely manner to reduce the exposure of the compound to potentially degradative conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the scaling up of your this compound purification process.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Scale-Up 1. Incomplete Elution: The compound is strongly adsorbed to the stationary phase. 2. Column Overloading: Too much sample has been loaded for the column size. 3. Degradation: The compound is degrading on the column. 4. Inefficient Extraction: During workup, the compound is not fully extracted into the organic phase.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. For very stubborn compounds, adding a small amount of a base like ammonium (B1175870) hydroxide (B78521) to the mobile phase can help. 2. Reduce Sample Load: As a general rule, the sample load for silica gel flash chromatography should be between 1-5% of the mass of the silica gel.[2] 3. Use a Deactivated or Alternative Stationary Phase: See FAQ Q3 for recommendations. 4. Optimize Extraction: Perform multiple extractions (at least 3) at each liquid-liquid extraction step to ensure complete transfer of the product.[2] Breaking any emulsions that form is also critical.[2]
Poor Resolution Between this compound and an Impurity 1. Inappropriate Mobile Phase: The chosen solvent system does not have the correct selectivity. 2. Column Overloading: Too much sample is loaded, causing bands to broaden and overlap. 3. Poor Column Packing: The column is not packed uniformly, leading to channeling.1. Re-optimize Mobile Phase with TLC: Test a variety of solvent systems with different polarities and compositions. 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 3. Repack the Column: Ensure the column is packed evenly and is well-equilibrated with the mobile phase before loading the sample.
Significant Peak Tailing 1. Secondary Interactions: The basic nitrogen of this compound is interacting with acidic silanol groups on the silica gel. 2. Column Overloading: Exceeding the capacity of the column.1. Add a Basic Modifier: Add a small amount of a base like triethylamine or ammonium hydroxide to your mobile phase to compete for the acidic sites on the silica gel. 2. Reduce Sample Load: Ensure you are within the recommended loading capacity for your column.
High Backpressure During a Run 1. Particulates in the Sample: Insoluble material is clogging the column frit. 2. Column Packing is too Fine or has Swelled: The stationary phase is too compacted. 3. High Viscosity of the Mobile Phase: The solvent mixture is too thick to be pumped efficiently at the set flow rate.1. Filter the Sample: Before loading, filter your sample through a syringe filter (e.g., 0.45 µm) to remove any particulates.[4] 2. Use a Coarser Stationary Phase or Repack the Column: If the pressure is consistently high, consider using a larger particle size stationary phase for scale-up. 3. Reduce Flow Rate or Modify Mobile Phase: Lower the flow rate or consider using a less viscous solvent in your mobile phase.

Experimental Protocols

General Protocol for Scaling Up Flash Chromatography of this compound (Illustrative)

This protocol describes a general approach to scaling up the purification of this compound using normal-phase flash chromatography.

1. Lab-Scale Method Development (e.g., 100 mg of crude material)

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane or methanol/dichloromethane).

    • Identify a solvent system that gives a good separation of the this compound spot from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.

  • Small-Scale Column Chromatography:

    • Pack a small glass column with silica gel (e.g., 10 g of silica for 100 mg of crude material).

    • Equilibrate the column with the initial, less polar mobile phase identified by TLC.

    • Load the crude material (adsorbed onto a small amount of silica gel for "dry loading" is recommended).

    • Elute the column with a gradient of the chosen solvent system.

    • Collect fractions and analyze by TLC to identify those containing pure this compound.

2. Scale-Up Calculation

  • Column Size: The amount of silica gel required for the scaled-up purification is linearly proportional to the amount of crude material. For example, to purify 10 g (10,000 mg) of crude material, you would need approximately 1 kg of silica gel (assuming a 1:100 sample to silica ratio).

  • Solvent Volume: The volume of solvent required will also scale up proportionally.

  • Flow Rate: The flow rate can be scaled up based on the cross-sectional area of the larger column.

3. Large-Scale Flash Chromatography (e.g., 10 g of crude material)

  • Column Packing:

    • Select an appropriate large-scale flash column (e.g., a column that can hold 1 kg of silica gel).

    • Carefully pack the column with silica gel to ensure a uniform bed.

  • Column Equilibration:

    • Equilibrate the column with several column volumes of the starting mobile phase.

  • Sample Loading:

    • Dissolve the 10 g of crude this compound in a minimal amount of a strong solvent, then adsorb it onto a portion of silica gel (e.g., 20-30 g).

    • Evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase and gradually increase the polarity of the mobile phase according to the gradient developed at the lab scale.

    • Collect fractions and monitor their composition by TLC or a UV detector.

  • Product Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Scale-Up Parameters for this compound Purification

ParameterLab-ScalePilot-Scale
Crude Material 100 mg10 g
Silica Gel Mass 10 g1 kg
Column Dimensions (ID x L) 2 cm x 20 cm10 cm x 40 cm
Starting Mobile Phase 95:5 Dichloromethane:Methanol95:5 Dichloromethane:Methanol
Final Mobile Phase 80:20 Dichloromethane:Methanol80:20 Dichloromethane:Methanol
Flow Rate 10 mL/min250 mL/min
Typical Yield (Pure Fraction) 15 mg1.5 g
Purity (by HPLC) >95%>95%

Note: The data in this table is for illustrative purposes only and will vary depending on the specific crude extract and optimized conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_extract Crude this compound Extract tlc TLC Method Development crude_extract->tlc dry_load Dry Load Preparation crude_extract->dry_load flash_column Flash Column Chromatography tlc->flash_column Optimized Conditions dry_load->flash_column Load Sample fraction_collection Fraction Collection flash_column->fraction_collection fraction_analysis Fraction Analysis (TLC/HPLC) fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_chromatogram Poor Chromatogram start Problem Encountered check_elution Increase Mobile Phase Polarity? start->check_elution reoptimize_mobile_phase Re-optimize Mobile Phase? start->reoptimize_mobile_phase peak_tailing Add Basic Modifier? start->peak_tailing check_loading Reduce Sample Load? check_elution->check_loading check_degradation Use Milder Stationary Phase? check_loading->check_degradation solution Problem Resolved check_degradation->solution check_column_packing Repack Column? reoptimize_mobile_phase->check_column_packing check_column_packing->solution high_pressure Filter Sample? peak_tailing->high_pressure high_pressure->solution

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxysarpagine and Ajmaline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of indole (B1671886) alkaloids, 3-Hydroxysarpagine and ajmaline (B190527), both derived from the medicinal plant Rauvolfia serpentina, present intriguing structural and biosynthetic similarities yet diverge in their known pharmacological activities. This guide provides a comprehensive comparative analysis of these two compounds, tailored for researchers, scientists, and drug development professionals. While ajmaline is a well-characterized Class IA antiarrhythmic agent, data on the biological effects of this compound are comparatively scarce, pointing to a promising area for future investigation.

Chemical and Structural Comparison

This compound and ajmaline share a common sarpagan alkaloid skeleton, but differ in their functional groups and stereochemistry, which significantly influences their biological activities.

FeatureThis compoundAjmaline
Chemical Formula C₂₀H₂₂N₂O₃C₂₀H₂₆N₂O₂
Molar Mass 354.41 g/mol 326.43 g/mol
IUPAC Name (1R,6S,8S,10S,11S,11aS,12aR,13R)-5-ethylidene-5a,6,8,9,10,11,11a,12-octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizine-8,13-diol(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol
2D Structure

Biosynthetic Relationship

This compound and ajmaline are both monoterpenoid indole alkaloids originating from the shikimate pathway. Their biosynthesis diverges from the common precursor strictosidine. The sarpagan-type skeleton of this compound is a precursor to the ajmalan-type skeleton of ajmaline. This biosynthetic connection suggests a potential for enzymatic interconversion and highlights the close structural relationship between the two compounds.

Biosynthetic_Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde (Sarpagan-type intermediate) Strictosidine->Polyneuridine_aldehyde Multiple steps This compound This compound Polyneuridine_aldehyde->this compound Hydroxylation & other steps Vomilenine Vomilenine Polyneuridine_aldehyde->Vomilenine Multiple steps Vinorine Vinorine Vomilenine->Vinorine Reduction & Acetylation Ajmaline Ajmaline Vinorine->Ajmaline Multiple steps Topoisomerase_Inhibition_Workflow cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Interpretation Reaction_Mixture Prepare reaction mix: Supercoiled DNA + Buffer + Topoisomerase Add_Inhibitor Add this compound (various concentrations) Reaction_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands (UV light) Gel_Electrophoresis->Visualize No_Inhibition Control (No Inhibitor): Relaxed DNA band prominent Visualize->No_Inhibition Inhibition With this compound: Supercoiled DNA band persists Visualize->Inhibition

Comparative Efficacy Analysis: 3-Hydroxysarpagine vs. Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between 3-Hydroxysarpagine and the current standard of care for any specific clinical indication cannot be provided at this time. Extensive searches for preclinical and clinical data on this compound have yielded no significant results. The scientific literature readily available through public databases does not contain efficacy studies, mechanistic data, or established therapeutic targets for this compound.

Therefore, a direct comparison with any established standard of care, including the presentation of quantitative data, experimental protocols, and signaling pathway visualizations as requested, is not feasible. The foundational information required to construct such a comparison guide—namely, the purported therapeutic application of this compound—is not publicly documented.

For a meaningful comparative analysis, the following information on this compound would be essential:

  • Target Indication: The specific disease or condition for which this compound is being investigated.

  • Mechanism of Action: The molecular pathway or target through which this compound exerts its effects.

  • Preclinical Efficacy Data: In vitro and in vivo studies demonstrating a therapeutic effect, including dose-response relationships and relevant biomarkers.

  • Clinical Trial Data: Results from Phase I, II, or III clinical trials assessing the safety and efficacy of this compound in human subjects.

Without this fundamental information, any attempt to compare this compound to a standard of care would be purely speculative. Researchers and drug development professionals interested in this compound are encouraged to consult specialized chemical libraries, patent databases, or internal research and development documentation where such information might exist outside of the public domain.

To facilitate future analysis, should information become available, a generalized workflow for such a comparative guide is presented below.

General Experimental Workflow for Efficacy Comparison

This diagram illustrates a typical workflow for comparing a novel compound like this compound with a standard of care treatment.

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_comparison Comparative Analysis invitro In Vitro Studies (e.g., cell lines) invivo In Vivo Studies (e.g., animal models) invitro->invivo Efficacy & MoA tox Toxicology Screening invivo->tox Safety Profile phase1 Phase I (Safety & Dosage) tox->phase1 IND Submission phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparison to SoC) phase2->phase3 data Data Aggregation & Statistical Analysis phase3->data Clinical Data report Publish Comparison Guide data->report

Caption: Generalized workflow for drug efficacy comparison.

Further inquiries into the efficacy of this compound will require the provision of primary research data or references to its investigation for a specific therapeutic use.

Structure-Activity Relationship of Sarpagine Derivatives: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of sarpagine (B1680780) derivatives, focusing on their potential as anticancer agents. The information presented is based on experimental data from recent studies, offering insights into how structural modifications of the sarpagine scaffold influence its cytotoxic and antiproliferative activities. This document aims to serve as a valuable resource for the rational design of novel, potent, and selective sarpagine-based anticancer drug candidates.

Comparative Analysis of Anticancer Activity

Recent research into the synthesis and biological evaluation of sarpagine alkaloids and their analogues has revealed promising antiproliferative activity. A 2023 study by Yu et al. provides valuable SAR data by comparing the cytotoxicity of natural sarpagine alkaloids, vellosimine (B128456) and N(a)-methylvellosimine, with a series of synthesized analogues against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

Compound IDMDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
4 (Vellosimine) HHH>50>50>50
5 (N(a)-methyl-vellosimine) CH₃HH>50>50>50
15ad TsHAllene (B1206475)3.074.125.21
15ai TsHAllene2.893.984.88

Data extracted from Yu, M., et al. (2023).[1]

Key Observations from the SAR Study:

  • Natural vs. Synthetic Analogues: The natural sarpagine alkaloids, vellosimine and N(a)-methylvellosimine, exhibited only moderate antiproliferation activity.[1]

  • Importance of the N(a) Substituent: The introduction of a bulky p-toluenesulfonyl (Ts) group at the N(a) position was found to be a key factor in improving the bioactivity of the sarpagine derivatives.[1]

  • Role of the Allene Motif: The presence of an allene motif in the structure of the synthetic analogues, such as in compounds 15ad and 15ai , was also identified as a crucial element for enhanced anticancer activity.[1]

  • Synergistic Effect: The combination of the N(a)-Ts group and the allene motif resulted in a significant, tenfold improvement in the anticancer activities of the synthesized analogues compared to the natural products.[1]

Experimental Protocols

The evaluation of the anticancer potential of sarpagine derivatives involves a series of in vitro assays to determine their cytotoxicity, and effects on apoptosis and the cell cycle. The following are detailed protocols for these key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4][5][6]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the sarpagine derivatives for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[7][8][9][10]

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12][13][14][15]

  • Cell Treatment: Culture cells and treat them with the sarpagine derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Remove the ethanol, wash with PBS, and resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathway

The anticancer activity of many indole (B1671886) alkaloids is associated with their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[16][17][18][19][20] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, which is a potential target for sarpagine derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus 5. Translocation DNA DNA NFkB_nucleus->DNA 6. DNA Binding Target_Genes Target Gene Expression DNA->Target_Genes 7. Transcription

Canonical NF-κB Signaling Pathway

Conclusion

The structure-activity relationship studies of sarpagine derivatives indicate that strategic modifications to the natural alkaloid scaffold can significantly enhance their anticancer properties. Specifically, the introduction of a bulky substituent at the N(a) position and the incorporation of an allene motif have been shown to be effective strategies for increasing cytotoxicity against cancer cell lines. Further investigation into the mechanism of action, potentially involving the modulation of signaling pathways like NF-κB, will be crucial for the development of these promising compounds into effective anticancer therapeutics. The experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of novel sarpagine analogues.

References

Correlating In Vitro Activity of Sarpagine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro cytotoxic activity of representative sarpagine (B1680780) alkaloids, highlighting the current data landscape and future directions for in vivo correlation.

For: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the reported in vitro activities of several sarpagine alkaloids, a class of indole (B1671886) alkaloids with potential as anticancer agents. Due to the limited publicly available data for a specific compound identified as "3-Hydroxysarpagine," this document focuses on representative members of the sarpagine family for which experimental data have been published. The aim is to offer a structured comparison of their in vitro performance and to provide general experimental frameworks for their evaluation, while clearly noting the current gap in in vivo correlation studies.

In Vitro Activity of Sarpagine Alkaloids

Sarpagine alkaloids have demonstrated a range of biological activities, with a notable focus on their potential as antiproliferative agents. The following table summarizes the available quantitative in vitro data for selected sarpagine alkaloids against various human cancer cell lines.

CompoundCell LineAssay TypeEndpointValue (µM)Reference(s)
Vellosimine MIA PaCa-2Proliferation AssayIC₅₀32.58[1]
MDA-MB-231Proliferation AssayIC₅₀21.15[1]
HeLaProliferation AssayIC₅₀24.11[1]
A549Proliferation AssayIC₅₀> 40[1]
MCF-7Proliferation AssayIC₅₀> 40[1]
CT26Proliferation AssayIC₅₀> 40[1]
HCT 116Proliferation AssayIC₅₀> 40[1]
A375Proliferation AssayIC₅₀> 40[1]
Na-Methylvellosimine MIA PaCa-2Proliferation AssayIC₅₀> 40[1]
MDA-MB-231Proliferation AssayIC₅₀35.21[1]
HeLaProliferation AssayIC₅₀> 40[1]
A549Proliferation AssayIC₅₀> 40[1]
MCF-7Proliferation AssayIC₅₀> 40[1]
CT26Proliferation AssayIC₅₀> 40[1]
HCT 116Proliferation AssayIC₅₀28.93[1]
A375Proliferation AssayIC₅₀> 40[1]
Macroline-Sarpagine Alkaloids (Angustilongines E-K) KB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549Growth Inhibition AssayIC₅₀0.02 - 9.0[2][3]

Note: The data presented here are for informational purposes and are derived from published studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of sarpagine alkaloids.

In Vitro Cytotoxicity/Proliferation Assay (MTT/MTS Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The sarpagine alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. A solubilizing agent is then added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Efficacy Studies (General Xenograft Model)

While specific in vivo data for many sarpagine alkaloids are lacking, a general protocol for evaluating anticancer compounds in a mouse xenograft model is as follows:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Compound Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The sarpagine alkaloid, formulated in a suitable vehicle, is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored for signs of toxicity.

  • Data Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Visualizations

Experimental Workflow for Natural Product Drug Discovery

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Natural Product Isolation & Characterization Natural Product Isolation & Characterization Primary Screening (e.g., Cytotoxicity) Primary Screening (e.g., Cytotoxicity) Natural Product Isolation & Characterization->Primary Screening (e.g., Cytotoxicity) Hit Identification Hit Identification Primary Screening (e.g., Cytotoxicity)->Hit Identification Lead Optimization (Structure-Activity Relationship) Lead Optimization (Structure-Activity Relationship) Hit Identification->Lead Optimization (Structure-Activity Relationship) Lead Compound Lead Compound Lead Optimization (Structure-Activity Relationship)->Lead Compound Preclinical Animal Models (e.g., Xenografts) Preclinical Animal Models (e.g., Xenografts) Lead Compound->Preclinical Animal Models (e.g., Xenografts) Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Preclinical Animal Models (e.g., Xenografts)->Efficacy & Toxicity Assessment Clinical Trials Clinical Trials Efficacy & Toxicity Assessment->Clinical Trials

Caption: A generalized workflow for the discovery and development of anticancer drugs from natural products.

Hypothetical Signaling Pathway for an Anticancer Agent

G Sarpagine Alkaloid Sarpagine Alkaloid RTK RTK Sarpagine Alkaloid->RTK Inhibition Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival RTK->PI3K

Caption: A hypothetical signaling cascade that could be investigated for sarpagine alkaloids.

Conclusion and Future Outlook

The available in vitro data suggest that certain sarpagine alkaloids, particularly macroline-sarpagine bisindole alkaloids, exhibit potent cytotoxic activity against a range of cancer cell lines. However, a significant data gap exists regarding the in vivo efficacy and the precise molecular mechanisms of action for most of these compounds. The lack of a clear identification for "this compound" in the current literature underscores the need for more detailed characterization of individual alkaloids within this family.

Future research should focus on:

  • Comprehensive In Vivo Studies: Evaluating the in vivo efficacy and toxicity of promising sarpagine alkaloids in relevant animal models to establish a correlation with their in vitro activity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which these alkaloids exert their cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and drug-like properties.

By addressing these areas, the scientific community can better assess the therapeutic potential of sarpagine alkaloids and advance the development of novel anticancer agents from this promising class of natural products.

References

Benchmarking 3-Hydroxysarpagine: A Comparative Analysis Against Known Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ion channel blocking activity of 3-Hydroxysarpagine, benchmarked against established inhibitors of sodium, potassium, and calcium channels. Due to the limited direct experimental data on this compound, this analysis utilizes its close structural analog, ajmaline (B190527), as a proxy to infer its potential activity profile. Ajmaline is a well-documented multi-ion channel blocker, primarily classified as a Class Ia antiarrhythmic agent for its sodium channel antagonism.[1] This guide presents quantitative data, detailed experimental methodologies, and visual diagrams to facilitate an objective assessment of this compound's potential pharmacological profile.

Quantitative Comparison of Ion Channel Blocking Activity

The inhibitory potency of a compound is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for ajmaline and a selection of benchmark ion channel blockers against their respective primary targets. It is important to note that IC50 values can vary depending on the experimental conditions, such as the expression system and specific voltage protocols used.[2][3]

Compound Primary Target Subtype IC50 (µM) Expression System
Ajmaline (proxy for this compound) Potassium ChannelhERG1.0HEK Cells
Lidocaine Sodium ChannelNav1.51-2Cardiomyocytes
Flecainide Sodium ChannelNav1.51-2Cardiomyocytes
Dofetilide Potassium ChannelhERG0.069Not Specified
Terfenadine Potassium ChannelhERG1.885Not Specified
PAP-1 Potassium ChannelKv1.30.002L929 Cells
Verapamil Calcium ChannelL-type0.3 - 0.5Rabbit Arteries
Nifedipine Calcium ChannelL-type0.003 - 0.006Rabbit Arteries
Diltiazem Calcium ChannelL-type20 - 51Human Arterial Myocytes

Note: The IC50 values presented are collated from various sources and should be considered as representative benchmarks. Direct comparison requires data generated under identical experimental conditions.

Mechanism of Action: A Multi-Channel Perspective

Ajmaline, and by extension potentially this compound, exhibits a broad spectrum of activity by modulating the function of several key ion channels essential for cellular excitability.

  • Sodium (Na+) Channel Blockade : As a Class Ia antiarrhythmic, ajmaline's primary mechanism involves the blockade of voltage-gated sodium channels. This action decreases the influx of sodium ions during the initial phase of the action potential, thereby slowing the conduction velocity of electrical impulses in cardiac tissue.

  • Potassium (K+) Channel Blockade : Ajmaline also demonstrates significant activity against potassium channels, including the human ether-à-go-go-related gene (hERG) channel.[4] Blockade of hERG channels is a critical factor in cardiac repolarization and can contribute to both the antiarrhythmic and proarrhythmic potential of a compound.[4] Furthermore, its effects may extend to other potassium channel subtypes like Kv1.5 and Kv4.3.

  • Calcium (Ca2+) Channel Blockade : Although less pronounced than its effects on sodium and potassium channels, ajmaline also influences calcium channels.[5][6] This interaction can contribute to its overall cardiovascular effects.[7]

The diagram below illustrates the signaling pathway of a generic voltage-gated ion channel and highlights the points of intervention for channel blockers.

cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., Na+, K+, Ca2+) Intracellular Intracellular Space IonInflux Ion Influx/Efflux IonChannel->IonInflux Allows Extracellular Extracellular Space MembranePotential Membrane Depolarization MembranePotential->IonChannel Opens Blocker Ion Channel Blocker (e.g., this compound) Blocker->IonChannel Blocks CellularResponse Cellular Response (e.g., Action Potential) IonInflux->CellularResponse Triggers

Ion Channel Blockade Signaling Pathway

Experimental Protocols: The Gold Standard for IC50 Determination

The whole-cell patch-clamp electrophysiology technique is the definitive method for characterizing the interaction of a compound with ion channels and determining its IC50 value.[8][9]

Objective : To measure the inhibitory effect of a test compound on the ionic currents flowing through a specific ion channel expressed in a suitable cell line (e.g., HEK293 cells).

Materials :

  • Cell line stably expressing the target ion channel (e.g., Nav1.5, hERG, Cav1.2)

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes (2-5 MΩ resistance)

  • Internal and external physiological solutions

  • Test compound (this compound or comparators)

Methodology :

  • Cell Preparation : Culture the cells expressing the target ion channel to an appropriate confluency.

  • Pipette Preparation : Fabricate glass micropipettes and fill them with the internal solution.

  • Gigaohm Seal Formation : Under microscopic guidance, carefully bring the micropipette into contact with a single cell to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration : Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Voltage Clamp and Baseline Recording : "Clamp" the cell membrane at a specific holding potential. Apply a series of voltage steps (voltage protocol) to elicit ionic currents through the target channels and record the baseline activity.

  • Compound Application : Perfuse the cell with the external solution containing increasing concentrations of the test compound.

  • Data Acquisition : At each concentration, record the ion currents after the compound's effect has reached a steady state.

  • Data Analysis : Measure the peak current amplitude at each concentration and normalize it to the baseline current. Plot the normalized current against the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC50 value.

The following diagram outlines the general workflow for determining the IC50 of an ion channel blocker using the patch-clamp technique.

Start Start CellPrep Cell Preparation (Expressing Target Channel) Start->CellPrep Patching Establish Whole-Cell Patch-Clamp Configuration CellPrep->Patching Baseline Record Baseline Ion Currents Patching->Baseline CompoundApp Apply Increasing Concentrations of Test Compound Baseline->CompoundApp Record Record Ion Currents at Each Concentration CompoundApp->Record Yes Analysis Data Analysis: Concentration-Response Curve CompoundApp->Analysis All Concentrations Tested Record->CompoundApp IC50 Determine IC50 Value Analysis->IC50 End End IC50->End

IC50 Determination Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxysarpagine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. 3-Hydroxysarpagine, an indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family, requires careful handling and disposal due to its biological activity and the general principle of treating novel or under-documented substances with caution. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Precautions:

Hazard Assessment:

Although detailed toxicological data for this compound is limited, related sarpagine alkaloids are known for their diverse and significant biological properties. As a precautionary measure, this compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

The following table outlines the recommended personal protective equipment to be used when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.
Body Protection A lab coat, long pants, and closed-toe shoes must be worn to protect against skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Operational Disposal Plan:

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] The recommended procedure involves collection and disposal as hazardous chemical waste through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be made of a non-reactive material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".[2]

  • Managing Contaminated Materials:

    • Any materials that come into contact with this compound, such as weighing papers, pipette tips, gloves, and absorbent pads, must be considered contaminated.[1]

    • Place all contaminated materials into the designated hazardous waste container.[1]

  • Spill Management:

    • In the event of a small spill, carefully clean the area using appropriate absorbent materials.

    • All materials used for cleaning the spill should be placed in the designated hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Once the waste container is full, it should be securely sealed.

    • Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company, following all institutional, local, and national regulations.[1]

Experimental Protocol Considerations:

When designing experiments involving this compound, the disposal of all resulting waste streams must be considered. This includes solutions, reaction mixtures, and any contaminated labware. It is best practice to decontaminate non-disposable glassware with an appropriate solvent, and the resulting rinseate should also be collected as hazardous waste.

Logical Workflow for Disposal:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated (Pure compound, contaminated items) fume_hood->generate_waste spill Spill Occurs fume_hood->spill container Place in Designated, Labeled Hazardous Waste Container generate_waste->container clean_up Follow Spill Cleanup Protocol spill->clean_up storage Store Container Securely in Designated Area container->storage clean_up->container disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Hydroxysarpagine. As a member of the sarpagine (B1680780) alkaloids family, this compound should be handled with care due to its potential biological activity.[1][2][3] The following procedural guidance is based on best practices for handling potent pharmacologically active compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandardPurpose
Hand Protection Double Nitrile GlovesASTM D6319Prevents skin contact. The outer glove should be removed and disposed of immediately after handling.
Eye Protection Safety Goggles with Side Shields or Face ShieldANSI Z87.1Protects eyes from splashes and airborne particles.
Body Protection Disposable Lab Coat with Knit CuffsProvides a barrier against contamination of personal clothing. Cuffs prevent exposure of wrists.
Respiratory N95 Respirator or HigherNIOSH-approvedRequired when handling the powder form to prevent inhalation.

Operational Plan: Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination during routine laboratory procedures.

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon arrival.

  • Don appropriate PPE (gloves and lab coat) before opening the package in a designated receiving area.

  • Carefully unpack the container, verifying the label and integrity of the seal.

  • Transport the sealed container to the designated storage area.

Weighing and Aliquoting (Powder Form):

  • Perform all manipulations of powdered this compound within a certified chemical fume hood or a containment glove box to minimize inhalation risk.

  • Use dedicated, clearly labeled spatulas and weighing boats.

  • Tare the balance with the weighing boat before adding the compound.

  • Slowly transfer the desired amount of powder to the weighing boat, avoiding the creation of dust.

  • After weighing, securely close the primary container.

  • Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Ensure the container is properly sealed and labeled with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment with Compound Prepare_Solution->Perform_Experiment Collect_Data Data Collection Perform_Experiment->Collect_Data Decontaminate_Equipment Decontaminate Glassware and Equipment Collect_Data->Decontaminate_Equipment Dispose_Waste Dispose of Hazardous Waste Decontaminate_Equipment->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[4]

  • Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous materials.

Disposal Procedure:

  • All waste containers must be kept closed when not in use.

  • Store hazardous waste in a designated, secure area away from general lab traffic.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[5][6] This typically involves collection by a certified hazardous waste management company.

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Workflow Diagram:

G Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor and EH&S Evacuate_Area->Alert_Supervisor Don_Spill_Kit_PPE Don Spill Kit PPE Alert_Supervisor->Don_Spill_Kit_PPE Contain_Spill Contain Spill with Absorbent Material Don_Spill_Kit_PPE->Contain_Spill Clean_Area Clean and Decontaminate Area Contain_Spill->Clean_Area Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Clean_Area->Dispose_Waste

Caption: Immediate actions for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.